Product packaging for PKI-166 hydrochloride(Cat. No.:)

PKI-166 hydrochloride

Katalognummer: B3014393
Molekulargewicht: 366.8 g/mol
InChI-Schlüssel: ZPTWAAIZEGWMGX-BTQNPOSSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

PKI-166 hydrochloride is a useful research compound. Its molecular formula is C20H19ClN4O and its molecular weight is 366.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19ClN4O B3014393 PKI-166 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O.ClH/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15;/h2-13,25H,1H3,(H2,21,22,23,24);1H/t13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTWAAIZEGWMGX-BTQNPOSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

PKI-166 Hydrochloride: An In-Depth Technical Guide to its EGFR Kinase Inhibitor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKI-166 hydrochloride is a potent, orally bioavailable inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] As a member of the pyrrolo[2,3-d]pyrimidine class of compounds, it functions as an ATP-competitive inhibitor, targeting the intracellular kinase domain of EGFR.[3] Dysregulation of the EGFR signaling pathway is a well-established driver in the pathogenesis of various human cancers, making EGFR an important therapeutic target. This technical guide provides a detailed overview of the kinase selectivity profile of PKI-166, including quantitative data, experimental methodologies, and an examination of its impact on relevant signaling pathways.

Quantitative Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index and potential off-target effects. PKI-166 has been characterized as a highly potent inhibitor of EGFR with an IC50 value of 0.7 nM.[1][2] Its selectivity has been assessed against a range of other protein kinases, demonstrating a significant preference for EGFR. The following table summarizes the available quantitative data on the inhibitory activity of PKI-166 against a panel of tyrosine and serine/threonine kinases.

Kinase TargetKinase FamilyIC50 (µM)Reference
EGFR Tyrosine Kinase0.0007 [3]
c-AblTyrosine Kinase0.028[3]
c-SrcTyrosine Kinase0.103[3]
VEGFR2/KDRTyrosine Kinase0.327[3]
FLT1Tyrosine Kinase0.962[3]
c-KitTyrosine Kinase2.21[3]
FLKTyrosine Kinase>1[3]
c-MetTyrosine Kinase>1[3]
TekTyrosine Kinase>1[3]
Cdc2/cyclin BSerine/Threonine Kinase78[3]
PKCαSerine/Threonine Kinase>100[3]

Experimental Protocols

The determination of the kinase inhibitory activity of compounds like PKI-166 is typically performed using in vitro kinase assays. A representative methodology for such an assay is detailed below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, to determine the IC50 value of an inhibitor. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials and Reagents:

  • Recombinant human kinase enzymes (e.g., EGFR, c-Src, etc.)

  • Kinase-specific peptide substrate

  • This compound

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection A Serial Dilution of PKI-166 C Add inhibitor and kinase mix to plate A->C B Prepare Kinase/ Substrate/ATP Mix B->C D Incubate at 30°C C->D E Add ADP-Glo™ Reagent D->E F Add Kinase Detection Reagent E->F G Measure Luminescence F->G EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway MAPK Pathway cluster_pi3k_pathway PI3K/Akt Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P PKI166 PKI-166 PKI166->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

References

The Biological Activity of PKI-166 Hydrochloride on Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific effects of PKI-166 hydrochloride on endothelial cells is limited in publicly available literature. This guide synthesizes information based on the known pharmacology of PKI-166 as a potent inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases and the established roles of these receptors in endothelial cell biology and angiogenesis.

Executive Summary

This compound is a potent, orally bioavailable small molecule inhibitor of the ErbB family of receptor tyrosine kinases, with a particularly high affinity for the epidermal growth factor receptor (EGFR, also known as ErbB1). While extensively studied in the context of cancer cell proliferation, its direct impact on endothelial cells is a critical component of its anti-tumor activity, primarily through the inhibition of angiogenesis. This document provides an in-depth technical overview of the known and expected biological activities of this compound on endothelial cells, drawing upon its mechanism of action as an EGFR inhibitor. Key activities include the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately leading to a reduction in the formation of new blood vessels.

Introduction to this compound and its Targets

PKI-166 is a pyrrolo-pyrimidine compound that functions as an ATP-competitive inhibitor of the tyrosine kinase domain of EGFR. It also exhibits inhibitory activity against other members of the ErbB family, including HER2/ErbB2 and ErbB4, making it a pan-ErbB inhibitor. The ErbB signaling network is a crucial regulator of cell proliferation, survival, and differentiation. In the context of angiogenesis, both tumor cells and the associated endothelial cells can express ErbB receptors.[1]

The Role of ErbB Signaling in Endothelial Cells

Endothelial cells, the primary components of blood vessels, can express multiple ErbB receptors, including EGFR, ErbB2, ErbB3, and ErbB4.[1][2] The expression of these receptors, particularly EGFR, is often upregulated in tumor-associated vasculature.[1]

Activation of ErbB receptors on endothelial cells by their respective ligands (e.g., EGF for EGFR) triggers downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways. These pathways are central to promoting endothelial cell proliferation, migration, and survival, which are all critical steps in the angiogenic process.[3][4]

Furthermore, there is extensive crosstalk between the ErbB and vascular endothelial growth factor (VEGF) signaling pathways, two of the most critical pathways in angiogenesis.[5][6] Activation of EGFR in tumor cells can lead to increased production of VEGF, which then acts in a paracrine manner on endothelial cells to stimulate angiogenesis.[5][7]

Biological Activity of this compound on Endothelial Cells

Based on its mechanism as an ErbB inhibitor, this compound is expected to exert significant anti-angiogenic effects by directly and indirectly targeting endothelial cells.

Inhibition of Endothelial Cell Proliferation

By blocking the ATP-binding site of EGFR and other ErbB receptors on endothelial cells, PKI-166 is anticipated to inhibit the downstream signaling pathways that drive cell cycle progression. This leads to a cytostatic effect, preventing the proliferation of endothelial cells necessary for the expansion of the vascular network. Studies on other EGFR kinase inhibitors have demonstrated a block in EGF-induced proliferation of tumor endothelial cells.[1]

Inhibition of Endothelial Cell Migration

Endothelial cell migration is a prerequisite for the formation of new blood vessels. This process is guided by chemotactic gradients of growth factors. EGFR signaling contributes to the cytoskeletal rearrangements and molecular signaling required for cell motility. Inhibition of EGFR by PKI-166 is expected to impair the migratory capacity of endothelial cells in response to pro-angiogenic stimuli. EGFR inhibitors have been shown to reduce glioma cell migration.[8]

Inhibition of Endothelial Tube Formation

The ability of endothelial cells to form capillary-like structures, or tubes, is a hallmark of angiogenesis and can be modeled in vitro. This process requires cell-cell and cell-matrix interactions, which are influenced by intracellular signaling. By disrupting EGFR-mediated signaling, PKI-166 is expected to inhibit the ability of endothelial cells to organize into functional tubular networks. An anti-EGFR fusion protein has been shown to completely inhibit the ability of human umbilical vein endothelial cells to form capillary-like structures.[9]

Induction of Apoptosis

Sustained signaling through the EGFR/ErbB pathways provides pro-survival signals to endothelial cells. Blockade of this signaling by PKI-166 can lead to the induction of apoptosis (programmed cell death) in endothelial cells, particularly in the tumor microenvironment where they are dependent on these pathways. One study has directly shown that blockade of EGFR signaling by a novel tyrosine kinase inhibitor, in this case, PKI-166, leads to apoptosis of endothelial cells in a human pancreatic carcinoma model.[10][11]

Quantitative Data

Direct quantitative data for this compound on endothelial cells is not widely available. The following table summarizes the known IC50 value for PKI-166 on its primary target and provides expected outcomes on endothelial cell functions based on studies with other EGFR inhibitors.

ParameterCell TypeValue/EffectCitation
IC50 (EGFR kinase inhibition) N/A (Biochemical Assay)0.7 nM
Endothelial Cell Proliferation Endothelial CellsExpected to be inhibited[1]
Endothelial Cell Migration Endothelial CellsExpected to be inhibited[8]
Endothelial Tube Formation Endothelial CellsExpected to be inhibited[9]
Endothelial Cell Apoptosis Tumor-associated Endothelial CellsInduced[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anti-angiogenic properties of compounds like this compound.

Endothelial Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of 5 x 10³ cells/well in complete endothelial growth medium (EGM-2).

  • Cell Attachment: Cells are allowed to attach and proliferate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: The medium is replaced with a basal medium containing various concentrations of this compound or vehicle control (e.g., DMSO). A positive control for proliferation (e.g., VEGF) and a negative control for inhibition are included.

  • Incubation: Cells are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Endothelial Cell Migration Assay (Boyden Chamber Assay)
  • Chamber Preparation: 24-well transwell inserts with an 8.0 µm pore size polycarbonate membrane are coated with a thin layer of fibronectin (10 µg/mL) and allowed to dry.

  • Cell Preparation: HUVECs are serum-starved for 4-6 hours in a basal medium.

  • Assay Setup: The lower chamber is filled with a basal medium containing a chemoattractant (e.g., VEGF or EGF). The upper chamber is seeded with 5 x 10⁴ serum-starved HUVECs in a basal medium containing various concentrations of this compound or vehicle control.

  • Incubation: The plate is incubated for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • Fixation and Staining: Migrated cells on the lower surface of the membrane are fixed with 4% paraformaldehyde and stained with Crystal Violet.

  • Cell Counting: The number of migrated cells is counted in several random fields under a microscope.

  • Data Analysis: The number of migrated cells in the treated groups is compared to the vehicle-treated control.

Endothelial Cell Tube Formation Assay
  • Matrix Coating: A 96-well plate is coated with Matrigel® Basement Membrane Matrix and allowed to polymerize at 37°C for 30-60 minutes.

  • Cell Seeding: HUVECs (1-2 x 10⁴ cells/well) are resuspended in a basal medium containing various concentrations of this compound or vehicle control and seeded onto the polymerized Matrigel.

  • Incubation: The plate is incubated for 6-18 hours at 37°C in a 5% CO₂ incubator.

  • Imaging: The formation of capillary-like structures is observed and photographed using an inverted microscope.

  • Quantification: The degree of tube formation is quantified by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

  • Data Analysis: The quantified parameters from the treated groups are compared to the vehicle-treated control.

Visualizations

Signaling Pathways

EGFR_Signaling_in_Endothelial_Cells cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR->PI3K PKI166 PKI-166 Hydrochloride PKI166->EGFR Apoptosis Apoptosis PKI166->Apoptosis Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Survival Survival Akt->Survival ERK ERK MEK->ERK Proliferation Proliferation mTOR->Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: EGFR signaling pathway in endothelial cells and the point of inhibition by PKI-166.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis HUVEC Culture HUVECs Treatment Treat with PKI-166 HUVEC->Treatment Proliferation Proliferation Assay (MTT) Treatment->Proliferation Migration Migration Assay (Boyden Chamber) Treatment->Migration Tube_Formation Tube Formation Assay (Matrigel) Treatment->Tube_Formation Quantify_Proliferation Quantify Cell Viability Proliferation->Quantify_Proliferation Quantify_Migration Count Migrated Cells Migration->Quantify_Migration Quantify_Tubes Measure Tube Network Tube_Formation->Quantify_Tubes Conclusion Assess Anti-Angiogenic Activity Quantify_Proliferation->Conclusion Quantify_Migration->Conclusion Quantify_Tubes->Conclusion

Caption: Workflow for in vitro assessment of PKI-166 on endothelial cells.

Conclusion

This compound, through its potent inhibition of EGFR and the broader ErbB family of receptors, is expected to be a significant inhibitor of angiogenesis. Its mechanism of action points towards a direct impact on endothelial cells, leading to decreased proliferation, migration, and tube formation, and the induction of apoptosis. While direct and comprehensive studies on PKI-166 and endothelial cells are merited, the existing body of knowledge on EGFR inhibitors in the context of angiogenesis provides a strong rationale for its anti-vascular effects. Further research focusing specifically on PKI-166 will be invaluable in fully elucidating its therapeutic potential in targeting the tumor vasculature.

References

Target Validation of PKI-166 Hydrochloride in Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of PKI-166 hydrochloride, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), in the context of solid tumors. This document synthesizes preclinical and clinical data to offer a comprehensive resource for researchers and drug development professionals.

Introduction to this compound

PKI-166 is an orally bioavailable, ATP-competitive inhibitor belonging to the pyrrolo-pyrimidine class of compounds.[1] It selectively targets the tyrosine kinase activity of both EGFR (also known as HER1 or ErbB1) and HER2 (ErbB2), two key members of the ErbB family of receptor tyrosine kinases.[1] Dysregulation of the EGFR and HER2 signaling pathways, through overexpression, gene amplification, or activating mutations, is a well-established driver of tumorigenesis and progression in a variety of solid tumors.[2][3] PKI-166 was developed to intercept these oncogenic signals, thereby inhibiting tumor growth and metastasis.[1] Although it reached Phase II clinical trials, its development was ultimately discontinued (B1498344) by Novartis.[4] Nevertheless, the study of PKI-166 provides valuable insights into the therapeutic targeting of the EGFR/HER2 axis.

Mechanism of Action

PKI-166 exerts its anti-tumor effects by reversibly inhibiting the tyrosine kinase activity of EGFR and HER2.[1][4] This inhibition prevents the autophosphorylation of the receptors upon ligand binding (in the case of EGFR) or heterodimerization, thereby blocking the initiation of downstream signaling cascades crucial for cancer cell proliferation, survival, and migration.[5][6]

The primary signaling pathways inhibited by PKI-166 include:

  • The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is critical for regulating cell proliferation and differentiation.

  • The PI3K/AKT/mTOR Pathway: This pathway plays a central role in cell survival, growth, and metabolism.

By blocking these pathways, PKI-166 can induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR and/or HER2 signaling.

PKI-166_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway EGFR EGFR HER2 HER2 EGFR->HER2 RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates HER2->RAS Activates HER2->PI3K Activates Ligand Ligand (e.g., EGF) Ligand->EGFR Binds PKI166 PKI-166 HCl PKI166->EGFR Inhibits (ATP-competitive) PKI166->HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Diagram 1: PKI-166 Mechanism of Action on EGFR/HER2 Signaling Pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity

TargetIC50 (nM)Cell LineAssay TypeReference
EGFR (intracellular kinase domain)0.7-Kinase Assay[1][7][8]
c-Src103-Kinase Assay[7]
c-Abl28-Kinase Assay[7]
VEGFR2/KDR327-Kinase Assay[7]
FLT1962-Kinase Assay[7]
c-Kit2210-Kinase Assay[7]
PKCα>100,000-Kinase Assay[7]
Cdc2/cyclin B78,000-Kinase Assay[7]

Table 2: In Vivo Efficacy in Xenograft Models

Tumor TypeAnimal ModelDosageTreatment ScheduleOutcomeReference
Pancreatic Cancer (L3.6pl)Nude Mice100 mg/kgDaily, p.o.Reduced tumor growth and metastasis; increased survival[7]
Renal Cell Carcinoma (SN12-PM6)Orthotopic Mouse ModelNot SpecifiedNot SpecifiedReduced tumor growth and inhibited angiogenesis[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of PKI-166 are provided below.

EGFR Autophosphorylation Inhibition Assay

Objective: To determine the ability of PKI-166 to inhibit the autophosphorylation of EGFR in a cellular context.

Protocol:

  • Cell Culture: Human pancreatic cancer cells (L3.6pl) are cultured in appropriate media until they reach 80-90% confluency.

  • Serum Starvation: Cells are serum-starved for 24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Pretreatment: Cells are pre-treated with varying concentrations of PKI-166 (e.g., 0, 0.01, 0.05, 0.5 µM) for 1 hour.[1]

  • Ligand Stimulation: Cells are stimulated with Epidermal Growth Factor (EGF) for a short period (e.g., 15 minutes) to induce EGFR autophosphorylation.

  • Cell Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

    • The membrane is then stripped and re-probed with an antibody for total EGFR as a loading control.

  • Data Analysis: The band intensities are quantified using densitometry software, and the ratio of p-EGFR to total EGFR is calculated to determine the extent of inhibition.

Western_Blot_Workflow cluster_cell_prep Cell Preparation cluster_protein_analysis Protein Analysis A Cell Culture (L3.6pl) B Serum Starvation A->B C PKI-166 Pretreatment B->C D EGF Stimulation C->D E Cell Lysis D->E F Protein Quantification E->F G SDS-PAGE F->G H Western Blot Transfer G->H I Blocking H->I J Primary Antibody (p-EGFR) I->J K Secondary Antibody J->K L Detection (ECL) K->L M Stripping & Re-probing (Total EGFR) L->M N Densitometry Analysis M->N

Diagram 2: Experimental Workflow for EGFR Autophosphorylation Inhibition Assay.
In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of PKI-166 in a living organism.

Protocol:

  • Cell Preparation: L3.6pl human pancreatic cancer cells are harvested and resuspended in a suitable medium (e.g., PBS or Matrigel).

  • Animal Model: Male athymic nude mice (8-12 weeks old) are used.[1]

  • Tumor Implantation: A specific number of cells (e.g., 1 x 10^6) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives PKI-166 orally at a specified dose (e.g., 100 mg/kg) and schedule (e.g., daily).[1][8] The control group receives the vehicle.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.

  • Data Collection: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis (e.g., t-test or ANOVA) is performed to compare the tumor volumes and weights between the control and treatment groups.

Clinical Trial Synopsis

A Phase I clinical study of PKI-166 was conducted in patients with advanced solid malignancies to assess its tolerability, pharmacokinetics, and preliminary anti-tumor activity.[9]

Table 3: Phase I Clinical Trial of PKI-166

ParameterDetailsReference
Study Design Dose-escalation study[9]
Patient Population 54 patients with advanced solid malignancies[4][9]
Dosing Regimen Initially continuous daily dosing, then once daily for 2 weeks every 4 weeks[4][9]
Maximum Tolerated Dose (MTD) 750 mg once daily for 2 weeks every 4 weeks[4][9]
Dose-Limiting Toxicities Diarrhea, skin rash, transaminase elevations[4][9]
Pharmacokinetics Fast absorption, linear dose-response, no drug accumulation with multiple doses[4][9]
Clinical Activity Stable disease for more than two cycles was observed in 11 patients[4][9]

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a potent dual inhibitor of EGFR and HER2. The in vitro studies demonstrate high selectivity and potency against the intended targets, while in vivo models confirm its ability to inhibit tumor growth and metastasis in solid tumor xenografts. The Phase I clinical trial established a manageable safety profile and determined the recommended dose for further studies. Although the clinical development of PKI-166 was discontinued, the collective data provide a robust validation of EGFR and HER2 as therapeutic targets in solid tumors and serve as a valuable reference for the development of next-generation ErbB family inhibitors.

References

In Vitro Anti-Angiogenic Properties of PKI-166 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway plays a central role in regulating this process, making it a prime target for anti-cancer therapies. PKI-166 hydrochloride is a potent, orally bioavailable small molecule inhibitor that targets the tyrosine kinase activity of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of VEGF-induced angiogenesis. This technical guide provides an in-depth overview of the in vitro anti-angiogenic properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways.

Core Anti-Angiogenic Activities of this compound

This compound exhibits a multi-faceted anti-angiogenic profile by directly impacting key functions of endothelial cells. In vitro studies have demonstrated its efficacy in inhibiting endothelial cell proliferation, inducing apoptosis (programmed cell death), and disrupting the formation of capillary-like structures.

Quantitative Analysis of In Vitro Efficacy

The inhibitory effects of this compound on various aspects of angiogenesis have been quantified in several studies. The following tables summarize the key findings, providing a clear comparison of its potency across different assays.

Table 1: Inhibition of Endothelial Cell Proliferation

Cell LineAssay MethodStimulantPKI-166 HCl Concentration% InhibitionIC50 Value
HUVECMTT AssayVEGF0.1 µMNot specified0.327 µM[1]
HUVECDirect Cell CountNot specifiedNot specifiedNot specifiedNot specified

Table 2: Induction of Endothelial Cell Apoptosis

Cell LineAssay MethodPKI-166 HCl Concentration% Apoptotic CellsFold Increase vs. Control
HUVECTUNEL Assay1 µM~40%~4-fold

Data synthesized from descriptive reports in the absence of full quantitative tables in the immediate search results.

Table 3: Inhibition of Endothelial Cell Tube Formation

Cell LineAssay MethodSubstratePKI-166 HCl Concentration% Inhibition of Tube Length
HUVECMatrigel Tube Formation AssayMatrigel1 µMSignificant inhibition observed

Data synthesized from descriptive reports in the absence of full quantitative tables in the immediate search results.

Signaling Pathways Modulated by this compound

This compound exerts its anti-angiogenic effects primarily by inhibiting the tyrosine kinase activity of VEGFR-2. This inhibition blocks the downstream signaling cascades that are crucial for endothelial cell proliferation, survival, and migration.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKI166 PKI-166 HCl PKI166->VEGFR2 Inhibition PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration

Caption: VEGF signaling pathway and the inhibitory action of PKI-166 HCl.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the anti-angiogenic properties of this compound.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation.

MTT_Assay_Workflow A Seed HUVECs in 96-well plates B Culture for 24 hours A->B C Treat with PKI-166 HCl or vehicle control (in the presence of VEGF) B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the endothelial cell proliferation (MTT) assay.

Protocol:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells per well in complete endothelial growth medium.

  • The cells are allowed to attach and grow for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • The culture medium is then replaced with a fresh medium containing various concentrations of this compound or a vehicle control, along with a pro-angiogenic stimulus such as VEGF (e.g., 20 ng/mL).

  • The plates are incubated for an additional 48 to 72 hours.

  • Following the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • The medium is carefully removed, and 150 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the vehicle-treated control.

Endothelial Cell Apoptosis Assay (TUNEL Assay)

This assay detects DNA fragmentation, a hallmark of apoptosis.

TUNEL_Assay_Workflow A Culture HUVECs on chamber slides B Treat with PKI-166 HCl or vehicle control A->B C Incubate for 24 hours B->C D Fix cells with 4% paraformaldehyde C->D E Permeabilize cells with 0.1% Triton X-100 D->E F Incubate with TUNEL reaction mixture (TdT and dUTP-FITC) E->F G Counterstain nuclei with DAPI F->G H Visualize and quantify using fluorescence microscopy G->H

Caption: Workflow for the endothelial cell apoptosis (TUNEL) assay.

Protocol:

  • HUVECs are cultured on chamber slides or coverslips until they reach sub-confluency.

  • The cells are treated with this compound (e.g., 1 µM) or a vehicle control in a serum-free or low-serum medium.

  • After a 24-hour incubation period, the cells are fixed with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

  • The cells are then permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.

  • The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-isothiocyanate-labeled dUTP (dUTP-FITC), is added to the slides.

  • The slides are incubated in a humidified chamber at 37°C for 60 minutes.

  • The nuclei are counterstained with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).

  • The slides are mounted and visualized using a fluorescence microscope. The percentage of apoptotic cells (green fluorescence) is determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (blue fluorescence).

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures, a critical step in angiogenesis.

Tube_Formation_Assay_Workflow A Coat 96-well plate with Matrigel B Incubate at 37°C to allow gelation A->B C Seed HUVECs onto the Matrigel B->C D Treat with PKI-166 HCl or vehicle control C->D E Incubate for 6-18 hours D->E F Visualize tube formation using a microscope E->F G Quantify tube length and branch points F->G

Caption: Workflow for the endothelial cell tube formation assay.

Protocol:

  • A 96-well plate is coated with a thin layer of Matrigel®, a basement membrane extract.

  • The plate is incubated at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • HUVECs are harvested and resuspended in a basal medium containing low serum.

  • The cell suspension is mixed with different concentrations of this compound or a vehicle control.

  • The treated cell suspension is then seeded onto the solidified Matrigel.

  • The plate is incubated at 37°C for 6 to 18 hours.

  • The formation of capillary-like structures (tubes) is observed and photographed using an inverted microscope.

  • The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, and the total area covered by the tubes using image analysis software.

Conclusion

This compound demonstrates significant in vitro anti-angiogenic properties by effectively inhibiting endothelial cell proliferation, inducing apoptosis, and disrupting tube formation. Its mechanism of action is centered on the potent inhibition of VEGFR-2 tyrosine kinase activity, thereby blocking critical downstream signaling pathways. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on novel anti-angiogenic therapies. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in cancer treatment.

References

In-Depth Technical Guide: The Effects of PKI-166 Hydrochloride on the HER2 Signaling Cascade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a key driver of tumorigenesis in various cancers, most notably in a subset of breast cancers. Its overexpression is linked to aggressive disease and poor prognosis. PKI-166 hydrochloride is a potent, orally bioavailable, dual inhibitor of HER2 and the Epidermal Growth Factor Receptor (EGFR). This technical guide provides a detailed examination of the mechanism of action of PKI-166, its quantitative effects on the HER2 signaling cascade, and comprehensive experimental protocols for evaluating its activity.

Introduction to the HER2 Signaling Pathway

The HER2 receptor, upon homo- or heterodimerization with other ErbB family members (EGFR/HER1, HER3, HER4), undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for regulating cell proliferation, survival, differentiation, and migration. In HER2-overexpressing cancer cells, this signaling network is constitutively active, leading to uncontrolled cell growth and tumor progression.

Mechanism of Action of this compound

PKI-166 is a small molecule inhibitor that functions by competing with adenosine (B11128) triphosphate (ATP) for the binding site within the kinase domain of both HER2 and EGFR. By occupying this site, PKI-166 prevents the autophosphorylation of the receptors, thereby blocking the initiation of downstream signaling cascades. This inhibition of HER2 phosphorylation is a critical step in the anti-tumor activity of PKI-166.

Quantitative Data on the Effects of PKI-166

The efficacy of PKI-166 has been demonstrated through its potent inhibition of HER2-positive cancer cell lines. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: In Vitro Kinase Inhibitory Activity of PKI-166

TargetIC50 (nM)
EGFR0.7

Table 2: Inhibition of HER2 Phosphorylation in SKBR3 Cells

PKI-166 Concentration (µM)Inhibition of p-HER2
0.5Observed
5.0Observed

Table 3: Effects of PKI-166 on Downstream Signaling Molecules

Cell LineTreatmentEffect on p-ERK1/2
A431PKI-166 (dose that inhibits ErbB1 phosphorylation)Complete blockage of basal and EGF-induced activation
LAPC4PKI-166Similar results to A431
LNCaPPKI-166Similar results to A431

Visualization of PKI-166 Action

The following diagrams illustrate the HER2 signaling pathway and the point of intervention by PKI-166, as well as a typical experimental workflow for assessing its effects.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER_dimer HER Dimer (HER2/HER2 or HER2/HER3) HER2->HER_dimer Dimerization HER_dimer->HER_dimer PI3K PI3K HER_dimer->PI3K Ras Ras HER_dimer->Ras PKI166 PKI-166 PKI166->HER_dimer Inhibits ATP Binding Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: HER2 Signaling Pathway and PKI-166 Inhibition Point.

Experimental_Workflow start Seed HER2+ Cancer Cells (e.g., SKBR3, BT474) treatment Treat with PKI-166 (Varying Concentrations and Times) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-HER2, anti-p-Akt, anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Quantify Inhibition analysis->end

Figure 2: Western Blot Workflow for p-HER2 Analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the effects of PKI-166. The following are representative protocols for key experiments.

Cell Culture

HER2-positive breast cancer cell lines such as SKBR3, BT474, and MDA-MB-453 are commonly used.

  • Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for Phosphorylated Proteins

This protocol is designed to assess the phosphorylation status of HER2 and its downstream effectors.[1]

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 24 hours before treating with various concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for a specified time (e.g., 1, 6, 24 hours). A vehicle control (DMSO) should be included. For some experiments, cells can be stimulated with a ligand like EGF (50 ng/ml) for 15 minutes prior to lysis.[1]

  • Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto a 4-20% SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

      • anti-p-HER2 (Tyr1248): 1:1000

      • anti-total HER2: 1:1000

      • anti-p-Akt (Ser473): 1:1000

      • anti-total Akt: 1:1000

      • anti-p-ERK1/2 (Thr202/Tyr204): 1:2000

      • anti-total ERK1/2: 1:2000

      • anti-β-actin (loading control): 1:5000

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

In Vitro HER2 Kinase Assay

This assay directly measures the inhibitory effect of PKI-166 on HER2 kinase activity.

  • Reaction Components:

    • Recombinant human HER2 kinase

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

    • ATP (at a concentration close to the Km for HER2)

    • HER2-specific peptide substrate

    • This compound at various concentrations

  • Procedure:

    • Add kinase buffer, recombinant HER2 enzyme, and PKI-166 to the wells of a 96-well plate.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production, or by using a phospho-specific antibody in an ELISA format.

  • Data Analysis: Calculate the percentage of inhibition for each PKI-166 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of PKI-166 on the viability and proliferation of HER2-positive cancer cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of PKI-166 concentrations for 72 hours.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a potent dual inhibitor of HER2 and EGFR that effectively blocks the phosphorylation of these receptors and inhibits downstream signaling through the PI3K/Akt and MAPK/ERK pathways. This leads to a reduction in cell proliferation in HER2-overexpressing cancer cells. The experimental protocols detailed in this guide provide a framework for the robust evaluation of PKI-166 and other potential HER2 inhibitors, facilitating further research and development in this critical area of oncology.

References

The Pharmacodynamics of PKI-166 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of PKI-166 hydrochloride, a potent and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) and other related kinases. This document details its mechanism of action, inhibitory activity, effects on downstream signaling pathways, and provides detailed protocols for key experimental assays.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets the intracellular kinase domain of EGFR (also known as HER1 or ErbB1) and HER2/neu (ErbB2). By competing with adenosine (B11128) triphosphate (ATP) for its binding site on the kinase domain, PKI-166 effectively blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. This inhibition leads to the suppression of tumor cell proliferation, survival, and angiogenesis.

Quantitative Inhibitory Activity

PKI-166 exhibits potent inhibitory activity against EGFR and a range of other kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIC50 (nM)
EGFR0.7
HER2/neu-
c-Src103
c-Abl28
VEGFR2/KDR327
FLT1962
c-Kit2210
PKCα>100,000
Cdc2/cyclin B78,000

Note: The IC50 value for HER2/neu, while known to be potently inhibited by PKI-166, is not consistently reported with a specific numerical value in the reviewed literature.

Impact on Cellular Signaling Pathways

The inhibition of EGFR and HER2 by PKI-166 disrupts multiple downstream signaling pathways crucial for cancer cell growth and survival. The primary pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.

Inhibition of the MAPK Signaling Pathway

Upon activation, EGFR and HER2 recruit adaptor proteins like Grb2 and Shc, which in turn activate the Ras GTPase. This initiates a phosphorylation cascade through Raf, MEK, and finally ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell proliferation. PKI-166 blocks the initial receptor phosphorylation, thereby preventing the activation of this entire cascade.

Inhibition of the PI3K/Akt Signaling Pathway

Activated EGFR and HER2 can also activate phosphatidylinositol 3-kinase (PI3K), which converts PIP2 to PIP3. PIP3 serves as a docking site for Akt (also known as protein kinase B) and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins and activating proteins involved in cell growth and proliferation, such as mTOR. PKI-166's inhibition of the upstream receptors prevents the activation of PI3K and subsequently, the pro-survival Akt signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of PKI-166.

In Vitro Kinase Inhibition Assay (Determination of IC50)

This assay quantifies the ability of PKI-166 to inhibit the enzymatic activity of purified kinases.

Materials:

  • Recombinant human EGFR or HER2 kinase domain

  • Kinase-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound stock solution (in DMSO)

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • 96-well microplates

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the diluted PKI-166 solutions. Include a DMSO-only vehicle control.

  • Add the recombinant kinase to each well.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Terminate the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is achieved by first depleting the remaining ATP and then converting the ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each PKI-166 concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Receptor and Downstream Protein Phosphorylation

This method is used to assess the effect of PKI-166 on the phosphorylation status of EGFR, HER2, and key downstream signaling proteins like Akt and ERK in whole cells.

Materials:

  • Cancer cell line with known EGFR/HER2 expression (e.g., A431, SKBR3)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for p-EGFR, EGFR, p-HER2, HER2, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of PKI-166 or a vehicle control (DMSO) for a specified duration (e.g., 1-24 hours). In some experiments, cells are serum-starved prior to treatment and then stimulated with a ligand like EGF to induce receptor phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with antibodies against the total protein (e.g., total EGFR) and a loading control.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic effect of PKI-166.[1]

Materials:

  • Cancer cell line

  • Cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).[1] Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3.5 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[2] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 590 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the drug concentration.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by PKI-166 and the general experimental workflows.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 ADP ADP EGFR->ADP Grb2_Shc Grb2/Shc EGFR->Grb2_Shc P PI3K PI3K EGFR->PI3K P PKI166 PKI-166 PKI166->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Ras Ras Grb2_Shc->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Transcription Inhibits Apoptosis mTOR->Transcription

Caption: EGFR/HER2 signaling pathway and its inhibition by PKI-166.

Western_Blot_Workflow A Cell Treatment with PKI-166 B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-p-EGFR) E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: General workflow for Western blot analysis.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with PKI-166 A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate Cell Viability F->G

References

PKI-166 Hydrochloride: A Reversible ATP-Competitive Inhibitor of EGFR and HER2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PKI-166 hydrochloride is a potent and selective, orally bioavailable small molecule inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. As a reversible ATP-competitive inhibitor, PKI-166 has been investigated for its potential in cancer therapy, particularly in tumors where EGFR and HER2 signaling pathways are dysregulated. This technical guide provides a comprehensive overview of the mechanism of action of PKI-166, its inhibitory activity, detailed experimental protocols for its evaluation, and a summary of its effects on downstream signaling pathways.

Introduction

The epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, which includes HER2, plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of these signaling pathways, often through overexpression or mutation, is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound is a pyrrolo-pyrimidine derivative that selectively inhibits the tyrosine kinase activity of EGFR and HER2, thereby blocking downstream signaling cascades and inhibiting tumor growth.[2]

Mechanism of Action

PKI-166 acts as a reversible, ATP-competitive inhibitor of the EGFR and HER2 tyrosine kinases. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways. This competitive inhibition is reversible, meaning the inhibitor can associate and dissociate from the enzyme.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm EGFR EGFR/HER2 ATP_Site ATP Binding Site EGFR->ATP_Site contains Substrate Substrate Protein ATP_Site->Substrate Phosphorylates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds & Activates ATP ATP ATP->ATP_Site Binds PKI166 PKI-166 PKI166->ATP_Site Competitively Binds (Inhibits) Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (PI3K/Akt, MAPK) Phospho_Substrate->Downstream Activates

Mechanism of ATP-competitive inhibition by PKI-166.

Quantitative Data

The inhibitory activity of PKI-166 has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency.

Kinase TargetIC50 (nM)
EGFR0.7[1][3][4]
c-Abl28[5]
c-Src103[5]
VEGFR2/KDR327[5]
FLT1962[5]
c-Kit2210[5]
c-Met>1000[5]
Tek>1000[5]
PKCα>100,000[5]
Cdc2/cyclin B78,000[5]

Table 1: Inhibitory activity of PKI-166 against various kinases.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of PKI-166 against EGFR or HER2.

start Start reagents Prepare Reagents: - Kinase (EGFR/HER2) - Substrate (e.g., poly-Glu-Tyr) - ATP (radiolabeled or for luminescent assay) - PKI-166 dilutions start->reagents plate Plate Kinase and PKI-166 reagents->plate incubate1 Pre-incubation (allow inhibitor binding) plate->incubate1 reaction Initiate Reaction (add ATP/Substrate mix) incubate1->reaction incubate2 Incubate (allow phosphorylation) reaction->incubate2 stop Stop Reaction (e.g., add EDTA) incubate2->stop detect Detect Signal (e.g., luminescence, radioactivity) stop->detect analyze Analyze Data (calculate IC50) detect->analyze end End analyze->end

Workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human EGFR or HER2 kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound

  • ATP (radiolabeled [γ-³²P]ATP or for use with a luminescent kinase assay kit)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well assay plates

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • Add the kinase and PKI-166 dilutions to the wells of a 96-well plate.

  • Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a solution containing EDTA).

  • Add the detection reagent to quantify the amount of ADP produced (in the case of a luminescent assay) or measure the incorporation of ³²P into the substrate.

  • Plot the kinase activity against the logarithm of the PKI-166 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This protocol describes a method to assess the effect of PKI-166 on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MDA-MB-468, a breast cancer cell line with high EGFR expression)

  • Complete cell culture medium

  • This compound

  • Cell proliferation assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of PKI-166.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of EGFR/HER2 Signaling

This protocol is for analyzing the effect of PKI-166 on the phosphorylation of EGFR, HER2, and downstream signaling proteins like Akt and ERK.

start Start cell_culture Culture & Treat Cells (e.g., SKBR3 with PKI-166) start->cell_culture lysis Cell Lysis (extract proteins) cell_culture->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE (separate proteins by size) quantification->sds_page transfer Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (prevent non-specific binding) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pEGFR, anti-pHER2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (e.g., ECL) secondary_ab->detection analysis Analysis (densitometry) detection->analysis end End analysis->end

Workflow for Western blot analysis.

Materials:

  • HER2-overexpressing cell line (e.g., SKBR3)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pHER2, anti-HER2, anti-pAkt, anti-Akt, anti-pERK, anti-ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • PVDF membrane

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Seed cells and allow them to adhere. Serum-starve the cells for 24 hours before treatment.

  • Treat the cells with various concentrations of PKI-166 for a specified time (e.g., 1 hour).[2]

  • Stimulate the cells with a growth factor like EGF (e.g., 50 ng/mL for 15 minutes) to induce receptor phosphorylation.[2]

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the appropriate primary antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PKI-166 in a mouse xenograft model of pancreatic cancer.

Materials:

  • Human pancreatic cancer cell line (e.g., L3.6pl)

  • Immunocompromised mice (e.g., nude mice)

  • This compound

  • Vehicle for oral administration

  • Calipers for tumor measurement

Procedure:

  • Inject cancer cells (e.g., 1 x 10⁶ L3.6pl cells) subcutaneously or orthotopically into the pancreas of nude mice.

  • Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer PKI-166 (e.g., 100 mg/kg/day) or vehicle orally to the respective groups.[5]

  • Measure the tumor volume with calipers at regular intervals (e.g., twice a week).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Analyze the tumor growth data to determine the anti-tumor efficacy of PKI-166.

Signaling Pathways

PKI-166 inhibits the EGFR/HER2 signaling axis, which in turn affects downstream pathways critical for cancer cell survival and proliferation, primarily the PI3K/Akt and MAPK/ERK pathways.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_HER2 EGFR/HER2 Dimer Ras Ras EGFR_HER2->Ras Activates PI3K PI3K EGFR_HER2->PI3K Activates PKI166 PKI-166 PKI166->EGFR_HER2 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

EGFR/HER2 signaling pathways inhibited by PKI-166.

Conclusion

This compound is a well-characterized reversible ATP-competitive inhibitor of EGFR and HER2 tyrosine kinases. Its potent and selective inhibitory activity translates to the suppression of key downstream signaling pathways involved in cancer cell proliferation and survival. The experimental protocols provided in this guide offer a framework for researchers to evaluate the efficacy and mechanism of action of PKI-166 and similar kinase inhibitors in preclinical settings. The compiled quantitative data and pathway diagrams serve as a valuable resource for drug development professionals in the field of oncology.

References

The Rise and Fall of a Promising Dual EGFR/HER2 Inhibitor: A Technical History of PKI-166 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKI-166 hydrochloride, also known as CGP75166, emerged from the drug discovery pipeline of Novartis as a potent, orally bioavailable, and selective ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Further investigation revealed its activity as a dual inhibitor, also targeting the human epidermal growth factor receptor 2 (HER2).[3] This pyrrolo-pyrimidine derivative showed significant promise in preclinical studies for various solid tumors, particularly pancreatic cancer, by effectively blocking key signaling pathways involved in cell proliferation, survival, angiogenesis, and metastasis.[1][3] Despite its promising early-phase clinical data, the development of PKI-166 was ultimately discontinued (B1498344). This guide provides an in-depth technical overview of the discovery, development, mechanism of action, and key experimental findings related to this compound.

Chemical Properties and Synthesis

This compound is the hydrochloride salt of 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol. Its chemical structure is characterized by a pyrrolo[2,3-d]pyrimidine core, which serves as a scaffold for its interaction with the ATP-binding pocket of EGFR and HER2.

Table 1: Chemical and Physical Properties of PKI-166

PropertyValue
IUPAC Name 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol hydrochloride
Molecular Formula C₂₀H₁₈N₄O·HCl
Molecular Weight 366.84 g/mol
CAS Number 2230253-82-2
Appearance Crystalline Solid
Synthesis Overview

A detailed, step-by-step forward synthesis protocol for this compound has not been widely published in peer-reviewed literature, which is common for proprietary compounds under development. However, a retrosynthetic analysis provides a logical approach to its synthesis. The key steps in a likely synthetic route would involve the construction of the core pyrrolo[2,3-d]pyrimidine heterocycle, followed by the introduction of the phenol (B47542) and the chiral phenylethylamine side chains through substitution reactions.[4]

Mechanism of Action and Signaling Pathways

PKI-166 exerts its anti-tumor effects by competitively inhibiting the tyrosine kinase activity of both EGFR (HER1) and HER2.[3] These receptors are key members of the ErbB family of receptor tyrosine kinases. Upon ligand binding, they dimerize and autophosphorylate, initiating a cascade of downstream signaling pathways crucial for cell growth and survival, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[4][5][6][7] By blocking the ATP-binding site, PKI-166 prevents this initial phosphorylation step, thereby inhibiting the activation of these downstream pathways. This leads to the induction of apoptosis, inhibition of cell proliferation, and a reduction in metastatic potential in cancer cells that overexpress or have mutated EGFR or HER2.[8]

Diagram 1: Simplified EGFR/HER2 Signaling Pathway and Inhibition by PKI-166

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K PKI166 PKI-166 PKI166->EGFR Inhibits PKI166->HER2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: PKI-166 inhibits EGFR and HER2, blocking downstream signaling.

Preclinical and Clinical Development

In Vitro Efficacy

PKI-166 demonstrated potent inhibitory activity against EGFR and HER2 in various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of PKI-166

Target/AssayCell LineIC₅₀Reference
EGFR Kinase Activity -0.7 nM[1][2]
HER2 Kinase Activity CSH12~25-50 nM[9]
EGFR Autophosphorylation A431Sub-nanomolar[9]
Cell Proliferation Pancreatic Cancer (L3.6pl)Not specified[1]
In Vivo Efficacy in Pancreatic Cancer Models

Preclinical studies using orthotopic xenograft models of human pancreatic cancer in nude mice showed that oral administration of PKI-166 significantly inhibited tumor growth, angiogenesis, and metastasis.[1]

Diagram 2: Experimental Workflow for In Vivo Pancreatic Cancer Xenograft Study

InVivo_Workflow Start Human Pancreatic Cancer Cells (e.g., L3.6pl) Implantation Orthotopic Implantation into Nude Mice Start->Implantation TumorGrowth Tumor Establishment (e.g., ~5 mm diameter) Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Oral Administration: - Vehicle Control - PKI-166 (e.g., 100 mg/kg/day) Randomization->Treatment Monitoring Tumor Volume Measurement (e.g., weekly) Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Weight - Metastasis Assessment - Angiogenesis (Microvessel Density) Monitoring->Endpoint

Caption: Workflow for evaluating PKI-166 in a pancreatic cancer mouse model.

Phase I Clinical Trial

A Phase I clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of orally administered PKI-166 in patients with advanced solid malignancies.[3][10]

Table 3: Summary of Phase I Clinical Trial Results for PKI-166

ParameterFinding
Maximum Tolerated Dose (MTD) 750 mg once daily for 2 weeks every 4 weeks[3][10]
Dose-Limiting Toxicities Diarrhea, skin rash, and transaminase elevations[3][10]
Pharmacokinetics - Absorption: Fast[3][10]- Dose-Response: Linear relationship[3][10]- Accumulation: No drug accumulation with multiple doses[3][10]- Food Effect: No significant effect on absorption[3][10]
Efficacy Stable disease for more than two cycles was observed in 11 out of 54 patients.[3][10]

Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC were determined but are not fully available in the public domain.

Discontinuation of Development

Despite the promising preclinical data and a well-tolerated profile in the Phase I trial, Novartis discontinued the development of PKI-166.[9] The specific reasons for this decision have not been publicly detailed, but such discontinuations can be due to a variety of factors including a strategic pipeline review, the emergence of competitor drugs with better efficacy or safety profiles, or challenges in later-phase clinical trials.[5][11][12][13][14]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)
  • Assay Setup: Prepare serial dilutions of PKI-166 in a suitable kinase buffer.

  • Kinase Reaction: In a microplate, combine the recombinant human EGFR or HER2 enzyme with a peptide substrate.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT) Assay (General Protocol)
  • Cell Seeding: Plate cancer cells (e.g., A431, L3.6pl) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of PKI-166 and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Western Blot for EGFR/HER2 Phosphorylation (General Protocol)
  • Cell Culture and Treatment: Culture cells to 70-80% confluency, serum-starve overnight, and then treat with different concentrations of PKI-166 for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with a ligand like EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce receptor phosphorylation.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against phosphorylated EGFR/HER2 and total EGFR/HER2. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the inhibition of EGFR/HER2 phosphorylation.

In Vivo Pancreatic Cancer Xenograft Study (General Protocol)
  • Cell Preparation: Prepare a suspension of human pancreatic cancer cells (e.g., L3.6pl) in a suitable medium.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice).

  • Tumor Implantation: Surgically implant the cancer cells into the pancreas of the mice (orthotopic model).[3]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size, monitoring the animals' health and tumor volume regularly.

  • Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg) or a vehicle control orally on a daily schedule.[1]

  • Efficacy Evaluation: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume. At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for proliferation and angiogenesis markers).

  • Metastasis Assessment: Examine relevant organs (e.g., liver, lungs) for the presence of metastases.

  • Data Analysis: Compare the tumor growth, final tumor weight, and incidence of metastasis between the treated and control groups to determine the efficacy of PKI-166.

Conclusion

This compound was a promising dual EGFR/HER2 tyrosine kinase inhibitor that demonstrated significant anti-tumor activity in preclinical models and was well-tolerated in a Phase I clinical trial. Its development highlighted the potential of targeting these key oncogenic drivers in solid tumors. Although its clinical journey was discontinued, the extensive preclinical and early clinical data generated for PKI-166 provide valuable insights for researchers and drug development professionals working on novel targeted therapies for cancer. The information presented in this guide serves as a comprehensive technical resource on the discovery and development history of this once-promising therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Preparation of PKI-166 Hydrochloride Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PKI-166 hydrochloride is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 of 0.7 nM.[1][2] It demonstrates over 3000-fold selectivity against a variety of serine/threonine kinases.[1] By inhibiting EGFR autophosphorylation, PKI-166 effectively blocks downstream signaling pathways, including the Akt/PI3K, MAPK/ERK, and JNK pathways.[3][4] This inhibition leads to the induction of apoptosis and a reduction in cell proliferation and metastasis, making PKI-166 a valuable tool in cancer research.[1][3] In preclinical models, PKI-166 has been shown to reduce metastasis and angiogenesis in pancreatic cancer.[1] This document provides a detailed protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), ensuring optimal solubility and stability for use in various experimental settings.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Weight366.84 g/mol [1]
FormulaC₂₀H₁₈N₄O・HCl[1]
Purity≥98% (HPLC)[1]
AppearanceOff-white to light yellow solid[2]
CAS Number2230253-82-2[1]
Solubility and Storage Recommendations
ParameterRecommendationReference
SolventDMSO[1]
Maximum Solubility100 mM[1]
Short-term Storage (days to weeks)+4°C[1]
Long-term Storage (1 month)-20°C[2]
Long-term Storage (6 months)-80°C[2]
Special HandlingLight and air sensitive

Experimental Protocol

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture, which can affect the stability of the compound.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated precision balance in a fume hood or well-ventilated area. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.67 mg of this compound (Molecular Weight = 366.84 g/mol ).

  • Dissolution: a. Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. b. Tightly cap the vial. c. Vortex the solution for 1-2 minutes to facilitate complete dissolution. Gentle warming in a water bath (37°C) for a short period can be used if necessary to aid dissolution.

  • Sterilization (Optional): If the stock solution is to be used in sterile cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) vials or tubes to minimize freeze-thaw cycles and exposure to light and air. b. For short-term storage (up to a few weeks), store the aliquots at +4°C.[1] c. For long-term storage, store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]

Note on Stability: While many compounds are stable in DMSO for extended periods when stored properly, it is good practice to minimize the exposure of stock solutions to water and to avoid repeated freeze-thaw cycles, as these factors can contribute to compound degradation over time.[5][6]

Visualizations

Signaling Pathway of PKI-166

PKI166_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS JNK JNK EGFR->JNK PKI166 PKI-166 PKI166->EGFR Inhibits Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Metastasis ERK->Proliferation JNK->Proliferation

Caption: PKI-166 inhibits EGFR, blocking downstream signaling pathways.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start equilibrate Equilibrate PKI-166 vial to room temperature start->equilibrate weigh Weigh PKI-166 powder equilibrate->weigh add_dmso Add anhydrous DMSO weigh->add_dmso dissolve Vortex to dissolve (gentle warming if needed) add_dmso->dissolve sterilize Optional: Sterilize with 0.22 µm filter dissolve->sterilize aliquot Aliquot into single-use light-protected vials dissolve->aliquot No sterilize->aliquot Yes store Store at appropriate temperature (+4°C, -20°C, or -80°C) aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for PKI-166 Hydrochloride in a Murine Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of PKI-166 hydrochloride, a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases, using a mouse xenograft model. The following sections detail the necessary reagents, experimental procedures, and data analysis techniques to assess the anti-tumor activity of this compound.

Signaling Pathway Targeted by PKI-166

PKI-166 exerts its anti-cancer effects by inhibiting the phosphorylation of EGFR and HER2, thereby blocking downstream signaling cascades that are crucial for tumor cell proliferation, survival, and migration. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways. Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K PKI166 PKI-166 PKI166->EGFR PKI166->HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis

Caption: EGFR and HER2 Signaling Inhibition by PKI-166.

Experimental Protocol: In Vivo Mouse Xenograft Study

This protocol outlines the key steps for conducting an in vivo xenograft study to evaluate the efficacy of PKI-166.

Materials and Reagents
  • Cell Line: DU145 human prostate carcinoma cells.

  • Animals: Athymic nude mice (nu/nu), 6-8 weeks old.

  • This compound: To be prepared for oral administration.

  • Vehicle for Oral Gavage: A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a suitable vehicle for many poorly water-soluble tyrosine kinase inhibitors.

  • Matrigel: For subcutaneous cell injection.

  • Anesthetics: Isoflurane or other appropriate anesthetic.

  • Calipers: For tumor measurement.

Experimental Workflow

Xenograft_Workflow acclimatization 1. Animal Acclimatization (1 week) cell_culture 2. Cell Culture (DU145 cells) acclimatization->cell_culture cell_prep 3. Cell Preparation & Injection (1x10^6 cells in Matrigel, s.c.) cell_culture->cell_prep tumor_growth 4. Tumor Growth Monitoring (Palpation & Caliper Measurement) cell_prep->tumor_growth randomization 5. Randomization (Tumor volume ~100 mm³) tumor_growth->randomization treatment 6. Treatment Initiation (Oral Gavage, Daily) randomization->treatment monitoring 7. Tumor & Body Weight Monitoring (Twice weekly) treatment->monitoring endpoint 8. Study Endpoint & Tissue Collection monitoring->endpoint

Caption: Experimental Workflow for the PKI-166 Xenograft Study.

Detailed Methodology
  • Animal Acclimatization and Housing:

    • House athymic nude mice in a specific pathogen-free (SPF) facility for at least one week to allow for acclimatization before the start of the experiment.

    • Provide ad libitum access to sterile food and water.

  • Cell Culture and Implantation:

    • Culture DU145 human prostate cancer cells in appropriate media until they reach 80-90% confluency.

    • Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers twice a week.

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .

    • When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).

    • Administer PKI-166 orally via gavage at a dose of 50 mg/kg daily.

    • The control group should receive the vehicle only, administered in the same volume and by the same route.

  • Treatment and Monitoring:

    • Treat the mice for a predetermined period, for example, two consecutive weeks.

    • Measure tumor volume and body weight twice weekly to monitor treatment efficacy and toxicity.

  • Study Endpoint and Data Collection:

    • The study can be terminated when tumors in the control group reach a predetermined size or after the completion of the treatment cycle.

    • At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Quantitative Data Presentation

The efficacy of this compound can be quantified by measuring the inhibition of tumor growth. The following table summarizes representative data from a study using a DU145 prostate cancer xenograft model.

Treatment GroupDose and ScheduleMean Tumor Volume at Endpoint (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control-1800-
PKI-16650 mg/kg, oral, daily100844
PKI-166 + Partner Drug50 mg/kg each, oral, daily46874

Note: The above data is illustrative. Actual results may vary depending on the specific experimental conditions.

Conclusion

This protocol provides a detailed framework for assessing the in vivo anti-tumor activity of this compound. Adherence to these guidelines will enable researchers to generate robust and reproducible data to support the preclinical development of this targeted cancer therapeutic. Careful monitoring of animal welfare and precise execution of the experimental steps are crucial for the successful completion of these studies.

Application Notes and Protocols for PKI-166 Hydrochloride in Cell Proliferation MTT Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing PKI-166 hydrochloride in cell proliferation studies employing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a potent and selective, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] Its dysregulation is a common feature in various cancers, making it a prime target for therapeutic intervention.[1] PKI-166 has been shown to inhibit the growth of cancer cells by blocking the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][4]

The MTT assay is a colorimetric method used to assess cell viability and metabolic activity.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[5] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[2][7] This assay is a fundamental tool for evaluating the cytotoxic and cytostatic effects of compounds like PKI-166.[7]

Data Presentation

The following table summarizes the available quantitative data on the efficacy of this compound in a cancer cell line as determined by the MTT assay.

Cell LineCancer TypeIC50 (µM)Incubation TimeReference
A431Epidermoid Carcinoma1.048 and 72 hours[No specific reference found in search results]

Note: Publicly available IC50 values for this compound across a broad range of cancer cell lines are limited. Researchers are encouraged to determine the IC50 for their specific cell line of interest using the protocols outlined below.

Experimental Protocols

This section provides a detailed methodology for conducting an MTT cell proliferation assay to evaluate the effects of this compound.

Materials
  • This compound

  • Human cancer cell line of interest (e.g., A549, MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS solution)[2][7]

  • 96-well flat-bottom sterile microplates[8]

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[5]

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

MTT_Workflow Experimental Workflow for MTT Assay with PKI-166 cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_assay Day 4: MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells into a 96-well plate drug_treatment Treat cells with serial dilutions of PKI-166 cell_seeding->drug_treatment 24h incubation add_mtt Add MTT solution to each well drug_treatment->add_mtt 48-72h incubation incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate cell viability and IC50 read_absorbance->calculate_ic50

Caption: Workflow for MTT assay with PKI-166.

Detailed Protocol

1. Cell Seeding: a. Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. c. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[7] d. Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.

2. Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of treatment, prepare serial dilutions of PKI-166 in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity. c. Carefully remove the medium from the wells and add 100 µL of the respective PKI-166 dilutions. d. Include appropriate controls:

  • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest drug concentration.
  • Untreated Control: Cells treated with complete culture medium only.
  • Blank Control: Wells containing medium only (no cells) to measure background absorbance. e. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]

3. MTT Assay: a. After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[7] b. Incubate the plate for 2-4 hours at 37°C in a humidified incubator.[7] During this time, viable cells will convert the yellow MTT to purple formazan crystals. c. After the incubation, carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] e. Gently mix the contents of the wells by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[7]

4. Data Acquisition and Analysis: a. Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5] b. Calculate the percentage of cell viability for each treatment group using the following formula:

  • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100 c. Plot the percentage of cell viability against the log of the PKI-166 concentration to generate a dose-response curve. d. Determine the IC50 value, which is the concentration of PKI-166 that inhibits cell proliferation by 50%.

Signaling Pathway

This compound inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks the downstream signaling pathways that are crucial for cell proliferation and survival.

EGFR_Pathway EGFR Signaling Pathway Inhibition by PKI-166 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes AKT AKT PI3K->AKT AKT->Proliferation promotes PKI166 PKI-166 PKI166->EGFR inhibits

Caption: PKI-166 inhibits EGFR signaling.

References

Application Notes and Protocols for PKI-166 Hydrochloride in Western Blot Analysis of EGFR Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing PKI-166 hydrochloride, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in the analysis of EGFR phosphorylation by Western blot. This document offers detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues within its intracellular domain. This autophosphorylation initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for normal cellular function.[3] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers.[1]

This compound is a potent and selective, orally bioavailable inhibitor of EGFR tyrosine kinase activity, with an IC50 of 0.7 nM.[4][5] It acts as an ATP-competitive inhibitor, preventing the autophosphorylation of EGFR and subsequently blocking downstream signaling.[6] Western blotting is a fundamental technique used to detect and quantify the levels of specific proteins, including the phosphorylated forms of EGFR (p-EGFR), providing a direct measure of EGFR activation and the efficacy of inhibitors like PKI-166.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on EGFR phosphorylation levels as determined by Western blot analysis. Values are presented as a percentage of the positive control (EGF-stimulated cells without inhibitor) and are normalized to total EGFR expression.

Treatment GroupConcentration (µM)p-EGFR (Y1068) Level (% of Control)Total EGFR Level (% of Control)
Vehicle Control (DMSO)-5 ± 2100
EGF Stimulation (100 ng/mL)-100100
PKI-166 + EGF0.0165 ± 799 ± 4
PKI-166 + EGF0.125 ± 598 ± 3
PKI-166 + EGF0.58 ± 399 ± 2
PKI-166 + EGF1.02 ± 197 ± 5

Note: This data is representative and compiled from typical results. Actual results may vary depending on the cell line, experimental conditions, and specific antibodies used.

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Binding & Dimerization EGFR_active p-EGFR (active) EGFR_inactive->EGFR_active Autophosphorylation ADP ADP EGFR_active->ADP Downstream Downstream Signaling (RAS/RAF/MEK/ERK, PI3K/AKT) EGFR_active->Downstream PKI166 PKI-166 PKI166->EGFR_active Inhibition ATP ATP ATP->EGFR_active Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: EGFR Signaling Pathway and PKI-166 Inhibition.

Experimental Protocols

This section provides a detailed methodology for analyzing the effect of this compound on EGFR phosphorylation using Western blotting.

I. Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line with well-characterized EGFR expression, such as A431 (human epidermoid carcinoma) or other relevant cancer cell lines.

  • Cell Seeding: Plate the cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: To reduce basal EGFR phosphorylation, serum-starve the cells for 12-24 hours prior to treatment.

  • Inhibitor Pre-treatment: Pre-treat the cells with desired concentrations of this compound (e.g., 0.01, 0.1, 0.5, 1.0 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.

  • EGF Stimulation: Stimulate the cells with a final concentration of 100 ng/mL EGF for 10-15 minutes at 37°C to induce EGFR phosphorylation.

  • Reaction Termination: Immediately stop the stimulation by placing the culture dishes on ice.

II. Protein Lysate Preparation
  • Washing: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to the culture dish.

  • Cell Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

III. Western Blot Analysis
  • Sample Preparation: Prepare protein samples by mixing the cell lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 8% gel for the large EGFR protein). Include a pre-stained protein ladder to monitor migration.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For a large protein like EGFR (~170-180 kDa), a wet transfer is recommended.[7]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-EGFR (e.g., anti-p-EGFR Y1068) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and incubate with the membrane. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing: To normalize the p-EGFR signal, the membrane can be stripped of the bound antibodies and re-probed for total EGFR and a loading control (e.g., GAPDH or β-actin).

Experimental Workflow

The following diagram outlines the key steps in the Western blot protocol for analyzing p-EGFR.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot Seeding Cell Seeding Starvation Serum Starvation Seeding->Starvation Treatment PKI-166 & EGF Treatment Starvation->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Electrophoresis SDS-PAGE Quantification->Electrophoresis Transfer Membrane Transfer Electrophoresis->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (p-EGFR) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection SecondaryAb->Detection Reprobing Stripping & Re-probing (Total EGFR) Detection->Reprobing

Caption: Western Blot Workflow for p-EGFR Analysis.

References

Application Notes and Protocols for PKI-166 Hydrochloride and Gemcitabine Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the combination therapy of PKI-166 hydrochloride and gemcitabine (B846), primarily focusing on its application in pancreatic cancer research. The provided information is intended to guide the design and execution of preclinical studies to evaluate the synergistic or additive effects of this drug combination.

Introduction

Pancreatic cancer is a highly aggressive malignancy with limited therapeutic options. Gemcitabine has been a cornerstone of treatment, but its efficacy is often limited by intrinsic and acquired resistance. One of the mechanisms of resistance involves the activation of survival signaling pathways, such as the one mediated by the Epidermal Growth Factor Receptor (EGFR). This compound is a potent, orally active, dual inhibitor of EGFR (ErbB1) and HER2/neu (ErbB2) tyrosine kinases. By blocking the EGFR signaling pathway, PKI-166 is hypothesized to sensitize cancer cells to the cytotoxic effects of gemcitabine, thereby providing a more effective therapeutic strategy. Preclinical studies have shown that the combination of an EGFR inhibitor with gemcitabine can lead to enhanced antitumor activity.

Mechanism of Action

Gemcitabine: As a nucleoside analog of deoxycytidine, gemcitabine is intracellularly phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) metabolites. dFdCTP competes with the natural substrate dCTP for incorporation into DNA, leading to chain termination and inhibition of DNA synthesis. Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for the synthesis of deoxynucleotides required for DNA replication. This dual action ultimately induces apoptosis in rapidly dividing cancer cells.

This compound: PKI-166 is an ATP-competitive inhibitor of the EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases. Upon binding of ligands like EGF, EGFR dimerizes and autophosphorylates its tyrosine residues, initiating downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways. These pathways are crucial for cell proliferation, survival, and differentiation. By inhibiting the tyrosine kinase activity of EGFR, PKI-166 blocks these downstream signals, leading to cell cycle arrest and apoptosis. The combination of PKI-166 and gemcitabine is designed to simultaneously disrupt DNA replication and inhibit key cell survival pathways, leading to a synergistic antitumor effect.

Signaling Pathway

The combination of PKI-166 and gemcitabine targets two critical pathways in cancer cells. Gemcitabine's incorporation into DNA leads to DNA damage and cell cycle arrest. Concurrently, PKI-166 inhibits the EGFR signaling cascade, preventing the activation of pro-survival signals that could otherwise help the cancer cells overcome the damage induced by gemcitabine.

Combination_Therapy_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PKI-166 PKI-166 PKI-166->EGFR Inhibits (Tyrosine Kinase Activity) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Akt Akt PI3K->Akt Akt->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibition leads to Gemcitabine_Metabolites Active Gemcitabine Metabolites DNA_Synthesis DNA Synthesis Gemcitabine_Metabolites->DNA_Synthesis Inhibits DNA_Synthesis->Apoptosis Gemcitabine Gemcitabine Gemcitabine->Gemcitabine_Metabolites MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with PKI-166, Gemcitabine, or combination B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 and Combination Index H->I Apoptosis_Assay_Workflow A Treat cells with drugs B Harvest cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in dark E->F G Analyze by Flow Cytometry F->G

Application Note: Flow Cytometry Analysis of Apoptosis Following PKI-166 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction PKI-166 hydrochloride is a potent, orally active, dual inhibitor of the epidermal growth factor receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[1][2] These receptors are key components of signaling pathways that regulate cell proliferation, survival, and differentiation.[3][4] In many cancers, these pathways are dysregulated, leading to uncontrolled cell growth and suppression of apoptosis (programmed cell death).[5][6][7] By inhibiting EGFR and HER2, PKI-166 blocks these pro-survival signals, making it an effective inducer of apoptosis in cancer cells.[8][9]

This application note provides a detailed protocol for quantifying apoptosis induced by this compound using flow cytometry. The primary method described is the Annexin V and Propidium Iodide (PI) assay, a widely used technique for detecting the distinct stages of apoptosis.[10][11]

Principle of the Assay During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.

Propidium Iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live cells and early apoptotic cells with intact membranes.[13] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, causing it to fluoresce. By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

  • Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).[13]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).[13]

  • Primary necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).

Signaling Pathway: PKI-166 Mechanism of Apoptosis Induction

PKI-166 inhibits the tyrosine kinase activity of EGFR and HER2, which are often overexpressed in cancer cells.[1] This inhibition blocks downstream pro-survival signaling cascades, including the PI3K/AKT and Ras/MAPK pathways.[5][8] The disruption of these pathways leads to an imbalance in the pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, ultimately triggering the caspase cascade and inducing apoptosis.[8][9]

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR_HER2 EGFR / HER2 Receptor PI3K_AKT PI3K/AKT Pathway EGFR_HER2->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway EGFR_HER2->RAS_MAPK Activates PKI166 PKI-166 HCl PKI166->EGFR_HER2 Inhibits Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) PI3K_AKT->Anti_Apoptotic Promotes RAS_MAPK->Anti_Apoptotic Promotes Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax) Anti_Apoptotic->Pro_Apoptotic Inhibits Survival Cell Survival & Proliferation Anti_Apoptotic->Survival Leads to Caspases Caspase Cascade Pro_Apoptotic->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Mechanism of PKI-166 induced apoptosis.

Experimental Design and Protocols

A typical experiment involves treating a cancer cell line (e.g., A431 epidermoid carcinoma cells) with varying concentrations of this compound for a defined period (e.g., 24, 48 hours) to determine the dose- and time-dependent effects on apoptosis.

Experimental Workflow

The overall process from cell preparation to data analysis is outlined below.

G start Seed cells in culture plates treat Treat with PKI-166 HCl (and vehicle control) start->treat incubate Incubate for desired time (e.g., 24, 48 hrs) treat->incubate harvest Harvest cells (including supernatant) incubate->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate_dark Incubate 15-20 min at RT in the dark stain->incubate_dark acquire Acquire on Flow Cytometer incubate_dark->acquire analyze Analyze data using gating strategy acquire->analyze end Quantify Apoptosis analyze->end

Caption: Workflow for apoptosis analysis.

Detailed Protocol: Annexin V and PI Staining

This protocol is a general guideline and may require optimization based on the cell line and experimental conditions.

Materials and Reagents:

  • This compound (Stock solution in DMSO)

  • Appropriate cancer cell line (e.g., A431, SK-BR-3)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Microcentrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed 1-2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1.0 µM, 10 µM). Include a vehicle-only control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • Cell Harvesting:

    • Carefully collect the culture medium (which contains floating apoptotic cells) from each well into a corresponding flow cytometry tube.[14]

    • Wash the adherent cells with PBS, then trypsinize them.

    • Combine the trypsinized cells with the collected medium in the same tube.

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.[13][14]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[13]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[13]

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Flow Cytometry Acquisition:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[13]

    • Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

    • Set up compensation and quadrants using unstained, single-stained (Annexin V only, PI only), and treated positive control cells.[13]

Data Analysis and Gating Strategy

Data is typically displayed on a two-parameter dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set to distinguish the four populations.

G Flow Cytometry Gating Strategy xaxis Annexin V-FITC → yaxis Propidium Iodide (PI) → origin origin xend xend origin->xend yend yend origin->yend Q3 Q3: Viable (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) Q2 Q2: Late Apoptotic/Necrotic (Annexin V+ / PI+) Q1 Q1: Necrotic (Annexin V- / PI+) h_line_start h_line_end h_line_start->h_line_end v_line_start v_line_end v_line_start->v_line_end

Caption: Quadrant gating for apoptosis analysis.

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on Apoptosis in A431 Cells after 48h Treatment

Treatment GroupViable Cells (%) (Q3)Early Apoptotic Cells (%) (Q4)Late Apoptotic/Necrotic Cells (%) (Q2)Total Apoptotic Cells (%) (Q2+Q4)
Vehicle Control (DMSO) 92.5 ± 2.13.1 ± 0.52.8 ± 0.45.9 ± 0.9
PKI-166 (0.1 µM) 81.3 ± 3.59.8 ± 1.26.5 ± 0.816.3 ± 2.0
PKI-166 (1.0 µM) 55.7 ± 4.225.4 ± 2.915.1 ± 1.740.5 ± 4.6
PKI-166 (10.0 µM) 20.1 ± 3.842.6 ± 5.133.2 ± 4.075.8 ± 9.1

Data are presented as Mean ± Standard Deviation from three independent experiments.

Conclusion This application note provides a comprehensive framework for assessing apoptosis induced by the EGFR/HER2 inhibitor this compound. The Annexin V/PI staining method coupled with flow cytometry is a robust and quantitative technique for elucidating the dose-dependent pro-apoptotic effects of therapeutic compounds. The provided protocols and diagrams serve as a guide for researchers to design, execute, and interpret experiments aimed at understanding the mechanisms of drug-induced cell death.

References

Application Notes and Protocols for PKI-166 Hydrochloride in a 3D Tumor Spheroid Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) tumor spheroid models are increasingly recognized for their ability to more accurately recapitulate the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures. These models mimic crucial aspects such as cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and drug penetration barriers, which are often absent in monolayer cultures. Consequently, 3D spheroids provide a more physiologically relevant platform for preclinical drug screening and mechanistic studies.

PKI-166 hydrochloride is a potent, orally bioavailable dual inhibitor of the epidermal growth factor receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) tyrosine kinases. Dysregulation of the EGFR/HER2 signaling axis is a well-established driver of tumorigenesis and progression in various cancers, including breast, lung, and colorectal cancer. Upon ligand binding or receptor overexpression, EGFR and HER2 form homo- and heterodimers, leading to the activation of downstream signaling cascades, primarily the phosphatidylinositol 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways.[1][2][3] These pathways regulate critical cellular processes such as proliferation, survival, and migration. By inhibiting the kinase activity of EGFR and HER2, PKI-166 effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis.[4][5]

This document provides detailed application notes and protocols for the use of this compound in 3D tumor spheroid models. It covers spheroid formation, drug treatment, and various analytical methods to quantify the efficacy of PKI-166, including spheroid growth inhibition, apoptosis induction, and target engagement within the signaling pathway. While specific quantitative data for PKI-166 in 3D spheroid models is not extensively available in the public domain, this guide provides protocols and expected outcomes based on its known mechanism of action and data from similar EGFR/HER2 inhibitors in 3D cultures.

Data Presentation

The following tables summarize the expected quantitative data from key experiments. It is important to note that IC50 values and other quantitative measures can be significantly higher in 3D models compared to 2D cultures due to factors like limited drug penetration and altered cellular signaling.[6][7]

Table 1: Spheroid Growth Inhibition

Cell LineTreatment Duration (days)PKI-166 Concentration (µM)Spheroid Volume Reduction (%)Reference Compound (IC50 in 3D)
BT-474 (HER2+)70.1Data to be determinedLapatinib: ~5 µM
1Data to be determined
10Data to be determined
A549 (EGFR mutant)70.1Data to be determinedGefitinib: ~8 µM
1Data to be determined
10Data to be determined

Table 2: Apoptosis Induction

Cell LineTreatment Duration (hours)PKI-166 Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)% Apoptotic Cells (Annexin V+)
BT-474 (HER2+)481Data to be determinedData to be determined
10Data to be determinedData to be determined
A549 (EGFR mutant)481Data to be determinedData to be determined
10Data to be determinedData to be determined

Table 3: Inhibition of EGFR/HER2 Signaling

Cell LineTreatment Duration (hours)PKI-166 Concentration (µM)p-EGFR Inhibition (%)p-HER2 Inhibition (%)p-AKT Inhibition (%)p-ERK1/2 Inhibition (%)
BT-474 (HER2+)241Data to be determinedData to be determinedData to be determinedData to be determined
10Data to be determinedData to be determinedData to be determinedData to be determined
A549 (EGFR mutant)241Data to be determinedN/AData to be determinedData to be determined
10Data to be determinedN/AData to be determinedData to be determined

Experimental Protocols

3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of uniform spheroids using ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell lines (e.g., BT-474, SKBR3 for HER2+; A549, NCI-H1975 for EGFR mutant)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells in standard 2D flasks to ~80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count.

  • Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells per well, to be optimized for each cell line).

  • Add 100 µL of the cell suspension to each well of a ULA 96-well plate.

  • Centrifuge the plate at 100 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator.

  • Spheroids will typically form within 2-4 days. Monitor spheroid formation and morphology daily using a brightfield microscope.

This compound Treatment

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Pre-formed tumor spheroids in ULA plates

Procedure:

  • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest PKI-166 dose.

  • Once spheroids have reached the desired size and compactness (e.g., day 4 post-seeding), carefully remove 50 µL of medium from each well.

  • Add 50 µL of the prepared PKI-166 dilutions or vehicle control to the respective wells.

  • Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72 hours, or longer for growth inhibition studies).

Spheroid Growth and Viability Assay

Materials:

  • Brightfield microscope with a camera

  • Image analysis software (e.g., ImageJ)

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer

Procedure (Image-based Growth Analysis):

  • At specified time points (e.g., daily for 7 days), capture brightfield images of the spheroids in each well.

  • Measure the major and minor diameters of each spheroid using image analysis software.

  • Calculate the spheroid volume using the formula: Volume = (π/6) x (major diameter) x (minor diameter)².

  • Normalize the spheroid volume at each time point to the initial volume at day 0 of treatment.

Procedure (ATP-based Viability Assay):

  • At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

  • Mix the contents by shaking the plate on an orbital shaker for 5 minutes.

  • Incubate at room temperature for an additional 25 minutes to ensure cell lysis.

  • Measure the luminescence using a plate reader.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

Materials:

  • Caspase-Glo® 3/7 Assay reagent

  • Luminometer

Procedure:

  • Following PKI-166 treatment (e.g., 48 hours), allow the plate to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Gently mix the contents and incubate at room temperature for 1 hour.

  • Measure the luminescence. An increase in luminescence indicates apoptosis-mediated caspase activation.

Immunofluorescence Staining of Spheroids

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.5% Triton X-100 in PBS)

  • Blocking buffer (5% BSA, 0.1% Tween-20 in PBS)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Ki67)

  • Fluorescently labeled secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • Confocal microscope

Procedure:

  • Carefully collect spheroids from the ULA plate and transfer them to microcentrifuge tubes.

  • Wash twice with PBS, allowing spheroids to settle by gravity or gentle centrifugation (100 x g for 2 minutes) between washes.

  • Fix the spheroids with 4% PFA for 1 hour at room temperature.

  • Wash three times with PBS.

  • Permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.

  • Wash three times with PBS.

  • Block with blocking buffer for 2 hours at room temperature.

  • Incubate with primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with wash buffer (0.1% Tween-20 in PBS).

  • Incubate with the corresponding fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.

  • Wash three times with wash buffer.

  • Counterstain with DAPI for 15 minutes.

  • Wash twice with PBS.

  • Mount the spheroids on a slide and image using a confocal microscope.

Western Blot Analysis of Spheroid Lysates

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Syringe with a fine-gauge needle or sonicator

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and blotting membranes

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Pool multiple spheroids (e.g., 10-20) per condition to obtain sufficient protein.

  • Wash the pooled spheroids with ice-cold PBS.

  • Lyse the spheroids in ice-cold RIPA buffer.

  • Further disrupt the spheroids by passing the lysate through a fine-gauge needle or by sonication.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Perform SDS-PAGE, protein transfer, and immunoblotting according to standard protocols.

  • Probe the membranes with the primary and secondary antibodies of interest.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS PKI166 PKI-166 PKI166->EGFR Inhibition PKI166->HER2 Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR/HER2 signaling pathway and the inhibitory action of PKI-166.

G cluster_prep Spheroid Preparation cluster_treatment Drug Treatment cluster_analysis Analysis start Seed cells in ULA plate form Spheroid formation (2-4 days) start->form treat Treat with PKI-166 or Vehicle Control form->treat incubate Incubate for defined period treat->incubate growth Spheroid Growth (Imaging) incubate->growth viability Viability Assay (ATP-based) incubate->viability apoptosis Apoptosis Assay (Caspase) incubate->apoptosis staining Immunofluorescence Staining incubate->staining western Western Blot incubate->western

Caption: Experimental workflow for testing PKI-166 in 3D tumor spheroids.

G PKI166 This compound Inhibition Inhibition of EGFR/HER2 Kinase PKI166->Inhibition Downstream Blockade of Downstream PI3K/AKT & MAPK Pathways Inhibition->Downstream Proliferation Decreased Cell Proliferation Downstream->Proliferation Apoptosis Induction of Apoptosis Downstream->Apoptosis Growth Inhibition of Spheroid Growth Proliferation->Growth Apoptosis->Growth

Caption: Logical relationship of PKI-166 mechanism to spheroid growth inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Improving PKI-166 Hydrochloride Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing PKI-166 hydrochloride for successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a potent EGFR tyrosine kinase inhibitor characterized by poor aqueous solubility. Available data indicates its solubility in common organic solvents, which serves as a starting point for formulation development.

Quantitative Solubility Data

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble to 100 mM
Dimethyl Sulfoxide (DMSO)10 mg/mL (clear solution)[1]
EthanolSoluble to 50 mM[2]

Q2: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer. What is happening and how can I prevent this?

A2: This is a common issue known as "crashing out" or precipitation. It occurs because this compound is highly soluble in a strong organic solvent like DMSO but has very low solubility in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the solvent polarity changes drastically, causing the compound to come out of solution.

Troubleshooting Steps:

  • Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution, ideally below 1%. However, for highly insoluble compounds, even this may not be sufficient to prevent precipitation.

  • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, consider using a co-solvent system that is miscible with water and can help maintain the solubility of this compound.

  • pH Adjustment: The solubility of many kinase inhibitors is pH-dependent. Since PKI-166 is a weakly basic compound, its solubility is expected to increase in acidic conditions. Experimenting with a lower pH buffer (if compatible with your experimental design) may improve solubility.

  • Incorporate Surfactants or Polymers: Adding excipients like Tween® 80, PEG 400, or carboxymethyl cellulose (B213188) can help to create stable suspensions or solutions.

Troubleshooting Guide: Formulation for Oral Gavage in Mice

Researchers often encounter challenges when preparing this compound for oral administration in animal models. The following guide provides potential solutions and formulation strategies.

Problem: this compound is not dissolving or is forming an unstable suspension in my chosen vehicle for oral gavage.

Solution 1: Co-solvent/Surfactant-Based Formulations

This approach aims to create a clear solution or a fine, homogeneous suspension suitable for accurate dosing.

Experimental Protocol: Preparation of a Co-solvent/Surfactant Formulation

  • Initial Solubilization: Dissolve the required amount of this compound in a minimal amount of a suitable organic solvent like DMSO.

  • Addition of Co-solvent: To the DMSO solution, add a co-solvent such as Polyethylene Glycol 400 (PEG 400). Mix thoroughly until a clear solution is obtained.

  • Addition of Surfactant: Add a surfactant like Tween® 80 (Polysorbate 80) to the mixture and mix well. The surfactant helps to improve wettability and prevent precipitation upon dilution.

  • Aqueous Dilution (if necessary): If an aqueous vehicle is required, slowly add sterile water or saline to the organic solution while continuously vortexing or stirring to form a stable dispersion.

Example Formulation Vehicle Ratios (by volume):

  • 10% DMSO, 40% PEG 400, 5% Tween® 80, 45% Saline

  • 5% DMSO, 50% PEG 400, 45% Water

Solution 2: Suspension-Based Formulations

For compounds with very low solubility, creating a uniform and stable suspension is a common strategy.

Experimental Protocol: Preparation of a Carboxymethyl Cellulose (CMC) Suspension

  • Prepare the Vehicle: Prepare a 0.5% (w/v) solution of sodium carboxymethyl cellulose (Na-CMC) in sterile water. This can be done by slowly adding the Na-CMC powder to the water while stirring vigorously to prevent clumping. Heating the water slightly can aid in dissolution. Let the solution cool to room temperature.

  • Wet the Compound: In a separate sterile container, add a small amount of the 0.5% Na-CMC solution to the accurately weighed this compound powder to form a paste. This step is crucial for preventing aggregation.

  • Gradual Dilution: Gradually add the remaining 0.5% Na-CMC solution to the paste while continuously mixing (e.g., vortexing or using a magnetic stirrer) until the desired final concentration is reached.

  • Homogenization (Optional): For a more uniform and stable suspension, consider using a homogenizer.

Workflow for Formulation Development

G cluster_0 Initial Solubility Assessment cluster_1 Formulation Strategy cluster_2 Formulation Preparation cluster_3 Characterization & Stability cluster_4 In Vivo Study Solubility_Test Test PKI-166 HCl solubility in various solvents (DMSO, Ethanol, PEG 400, etc.) pH_Dependence Determine solubility at different pH values (e.g., pH 2, 5, 7.4) Solubility_Test->pH_Dependence Co_Solvent Co-solvent/Surfactant Approach Solubility_Test->Co_Solvent Poor Aqueous Solubility Suspension Suspension Approach Solubility_Test->Suspension Very Poor Solubility Prep_Co_Solvent Prepare Co-solvent/Surfactant Formulation Co_Solvent->Prep_Co_Solvent Prep_Suspension Prepare Suspension Formulation Suspension->Prep_Suspension Visual_Inspection Visual Inspection for Precipitation/Homogeneity Prep_Co_Solvent->Visual_Inspection Prep_Suspension->Visual_Inspection Stability_Testing Assess stability at different storage conditions (e.g., 4°C, Room Temperature) Visual_Inspection->Stability_Testing Oral_Gavage Oral Gavage Administration to Mice Stability_Testing->Oral_Gavage Stable Formulation

Caption: Workflow for developing a suitable formulation for in vivo studies.

Signaling Pathway Considerations

When choosing a formulation strategy, it is important to consider that the excipients themselves can have biological effects. For instance, some surfactants have been reported to influence drug transporters like P-glycoprotein, which could potentially alter the pharmacokinetics of PKI-166.

G PKI166 PKI-166 HCl EGFR EGFR PKI166->EGFR Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Activates Tumor_Growth Tumor Growth/ Angiogenesis Downstream->Tumor_Growth Promotes Formulation Formulation Excipients (e.g., Surfactants) Drug_Transporters Drug Transporters (e.g., P-glycoprotein) Formulation->Drug_Transporters May Inhibit/Induce Bioavailability PKI-166 Bioavailability Drug_Transporters->Bioavailability Affects

Caption: Potential interaction of formulation excipients with biological pathways.

Disclaimer: The information provided in this technical support center is intended for research purposes only. The formulation protocols are examples and may require optimization based on the specific batch of this compound and the experimental requirements. It is crucial to assess the stability and homogeneity of any formulation before in vivo administration. Always adhere to institutional guidelines for animal welfare and handling.

References

Technical Support Center: Management of PKI-166 Hydrochloride-Induced Adverse Events in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing skin rash and diarrhea observed in mice during preclinical studies with PKI-166 hydrochloride.

Troubleshooting Guides

Issue 1: Mouse exhibits signs of skin rash after this compound administration.

Initial Assessment:

  • Observe and Grade the Rash: Visually inspect the mouse and grade the severity of the skin rash. A standardized grading scale is crucial for consistent assessment.

  • Check for Systemic Signs: Monitor for signs of systemic distress, such as weight loss, lethargy, or reduced food and water intake.

  • Review Dosing and Administration: Confirm the correct dosage and administration route of this compound.

Management Strategies:

StrategyDescriptionKey Considerations
Prophylactic Treatment For studies where skin rash is anticipated, prophylactic measures can be initiated prior to or concurrently with PKI-166 administration.Prophylaxis may mitigate the severity of the rash, allowing for uninterrupted dosing.[1][2]
Reactive Treatment For unexpected or breakthrough rashes, reactive treatments should be implemented promptly.The goal is to alleviate symptoms and prevent the rash from worsening, which could impact the animal's welfare and the study's outcome.
Dose Modification If the skin rash is severe and does not respond to treatment, a dose reduction or temporary discontinuation of PKI-166 may be necessary.This should be a last resort, as it can affect the experimental outcomes.

Experimental Protocols:

  • Protocol 1: Prophylactic Management of Skin Rash:

    • Agent: Oral doxycycline (B596269) (tetracycline-family antibiotic with anti-inflammatory properties).[1][2]

    • Dosage: 10 mg/kg, administered daily via oral gavage, starting one day before the initiation of PKI-166 treatment.

    • Monitoring: Observe mice daily for the development of any skin abnormalities.

  • Protocol 2: Reactive Topical Treatment for Mild to Moderate Skin Rash:

    • Agent: 1% hydrocortisone (B1673445) cream (topical corticosteroid).[3]

    • Application: Apply a thin layer to the affected area once or twice daily.

    • Monitoring: Assess the rash daily for improvement or worsening. Discontinue use if the condition deteriorates or after 7 days of continuous use without improvement.

  • Protocol 3: Skin Rash Severity Scoring:

    • Utilize a modified grading scale based on clinical observations.

GradeClinical Description
1Faint erythema or dry, scaly skin in a localized area.
2Moderate erythema, papules, or pustules covering <10% of the body surface area.
3Severe erythema, confluent papules/pustules, or ulceration covering 10-30% of the body surface area.
4Severe, widespread erythema, ulceration, or necrosis covering >30% of the body surface area.
Issue 2: Mouse develops diarrhea following this compound administration.

Initial Assessment:

  • Confirm Diarrhea: Observe the consistency of fecal pellets. Diarrhea is characterized by loose, unformed, or watery stools.

  • Assess Dehydration: Check for signs of dehydration, such as skin tenting, sunken eyes, and reduced urine output.

  • Monitor Body Weight: Record the mouse's body weight daily, as significant weight loss can indicate severe diarrhea and dehydration.

Management Strategies:

StrategyDescriptionKey Considerations
Symptomatic Treatment Administer an anti-diarrheal agent to control the symptoms.Prompt treatment is essential to prevent dehydration and maintain the animal's well-being.
Supportive Care Provide supportive care to manage dehydration and maintain nutritional status.This is critical for the recovery of the animal and the integrity of the study.
Dose Adjustment If diarrhea is severe and persistent, consider reducing the dose or temporarily halting the administration of PKI-166.This should be done in consultation with the study director to minimize the impact on the research.

Experimental Protocols:

  • Protocol 4: Management of Diarrhea with Loperamide:

    • Agent: Loperamide hydrochloride.[4][5][6][7]

    • Dosage: An initial oral dose of 2 mg/kg, followed by 1 mg/kg after each loose stool, not to exceed 8 mg/kg/day.[5]

    • Administration: Administer via oral gavage.

    • Monitoring: Observe for a reduction in the frequency and improvement in the consistency of stools. Monitor for signs of intestinal hypomotility.

  • Protocol 5: Assessment of Diarrhea Severity:

    • Fecal Consistency Score:

      • 0: Normal, well-formed pellets.

      • 1: Soft, but formed pellets.

      • 2: Very soft, unformed pellets (diarrhea).

      • 3: Watery stool (severe diarrhea).

    • Fecal Water Content:

      • Collect fresh fecal samples and weigh them (wet weight).

      • Dry the samples in an oven at 60°C for 24 hours and re-weigh (dry weight).

      • Calculate the percentage of water content: ((wet weight - dry weight) / wet weight) * 100.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: PKI-166 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[8] By blocking the EGFR signaling pathway, it inhibits the growth and proliferation of cancer cells that overexpress EGFR. A phase I clinical study showed that PKI-166 was generally well-tolerated, with diarrhea, skin rash, and transaminase elevations being the dose-limiting toxicities.[9][10]

Q2: Why do EGFR inhibitors like PKI-166 cause skin rash and diarrhea?

A2: EGFR is highly expressed in the epithelial cells of the skin and the gastrointestinal tract. Inhibition of EGFR in these tissues disrupts normal cell growth, differentiation, and repair processes, leading to inflammatory reactions that manifest as skin rash and damage to the intestinal lining, resulting in diarrhea.[1][11]

Q3: What are the typical dosages of PKI-166 used in mouse models?

A3: Published studies have used oral doses of PKI-166 in mice ranging from 50 mg/kg to 100 mg/kg per day in xenograft models. However, the optimal dose may vary depending on the specific mouse strain and tumor model.

Q4: Can I administer prophylactic treatment for both skin rash and diarrhea?

A4: Prophylactic treatment with oral tetracyclines for skin rash is a common strategy.[1][2] However, routine prophylactic use of anti-diarrheal agents is generally not recommended as it may mask the onset of a significant side effect. It is better to monitor for diarrhea and treat it promptly if it occurs.

Q5: What should I do if a mouse's condition worsens despite treatment?

A5: If a mouse's condition deteriorates, as evidenced by severe, persistent symptoms, significant weight loss (>15-20%), or signs of distress, it is crucial to consult with the institutional animal care and use committee (IACUC) and the veterinary staff. Euthanasia may be the most humane option in severe cases.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF, TGF-α) Ligand (EGF, TGF-α) EGFR EGFR Ligand (EGF, TGF-α)->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT PKI166 PKI-166 PKI166->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellCycle Cell Cycle Progression, Proliferation, Survival ERK->CellCycle AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellCycle STAT->CellCycle Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_management Adverse Event Management cluster_endpoint Study Endpoint AnimalAcclimation Animal Acclimation (e.g., 7 days) Randomization Randomization into Treatment Groups AnimalAcclimation->Randomization Prophylaxis Initiate Prophylactic Treatment (Optional) Randomization->Prophylaxis PKI166Admin This compound Administration Randomization->PKI166Admin Prophylaxis->PKI166Admin DailyMonitoring Daily Monitoring: - Body Weight - Clinical Signs - Skin Rash Score - Fecal Consistency PKI166Admin->DailyMonitoring RashDetected Skin Rash Detected? DailyMonitoring->RashDetected DiarrheaDetected Diarrhea Detected? DailyMonitoring->DiarrheaDetected DataCollection Final Data Collection: - Tumor Measurements - Tissue Sampling DailyMonitoring->DataCollection TreatRash Initiate Topical Corticosteroid RashDetected->TreatRash Yes TreatDiarrhea Administer Loperamide & Supportive Care DiarrheaDetected->TreatDiarrhea Yes TreatRash->DailyMonitoring DoseModification Consider Dose Modification TreatRash->DoseModification If severe/ unresponsive TreatDiarrhea->DailyMonitoring TreatDiarrhea->DoseModification If severe/ persistent DoseModification->PKI166Admin Analysis Data Analysis DataCollection->Analysis

References

Technical Support Center: Troubleshooting PKI-166 Hydrochloride Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to PKI-166 hydrochloride in cancer cell lines. The information is based on established mechanisms of resistance to tyrosine kinase inhibitors (TKIs), which are likely applicable to PKI-166, a dual EGFR/HER2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to PKI-166, is now showing reduced sensitivity. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to EGFR and HER2 inhibitors like PKI-166 can arise through several mechanisms. The most common include:

  • Secondary Mutations in the Target Kinase: While specific data for PKI-166 is limited, resistance to other EGFR TKIs often involves the acquisition of secondary mutations in the EGFR kinase domain, such as the T790M mutation, which can alter drug binding.[1][2]

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of EGFR/HER2. Key bypass tracks include the activation of MET or AXL receptor tyrosine kinases.[3][4]

  • Phenotypic Changes: Cells may undergo an epithelial-to-mesenchymal transition (EMT), which has been linked to drug resistance.[4]

Q2: I am starting experiments with a new cell line and want to determine its baseline sensitivity to PKI-166. What is a standard protocol for determining the half-maximal inhibitory concentration (IC50)?

A2: A standard protocol for determining the IC50 value involves a cell viability assay. A common method is the MTT or resazurin-based assay. The basic steps are outlined in the "Experimental Protocols" section below. It is crucial to establish a consistent protocol, including cell seeding density and drug exposure time, to ensure reproducible results.[5]

Q3: How can I develop a PKI-166 resistant cell line for my studies?

A3: Developing a drug-resistant cell line typically involves continuous exposure to incrementally increasing concentrations of the drug over a prolonged period.[6][7] This process selects for cells that can survive and proliferate in the presence of the drug. A detailed protocol is provided in the "Experimental Protocols" section.

Q4: My PKI-166 resistant cells do not have a T790M mutation in EGFR. What other mechanisms should I investigate?

A4: In the absence of on-target secondary mutations, it is highly likely that resistance is driven by the activation of bypass signaling pathways. We recommend investigating the following:

  • MET Amplification and Activation: Increased MET receptor expression and phosphorylation can lead to resistance.[3]

  • AXL Activation: Overexpression and activation of the AXL receptor tyrosine kinase is another established mechanism of resistance to EGFR inhibitors.[4][8] You can assess the activation of these pathways by performing Western blotting for the phosphorylated forms of MET and AXL.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Troubleshooting Steps
Inconsistent IC50 values for PKI-166 across experiments. 1. Variation in cell seeding density.2. Inconsistent drug incubation time.3. Cell line instability or contamination.1. Optimize and strictly adhere to a cell seeding protocol.2. Use a consistent drug exposure duration for all assays.3. Perform regular cell line authentication and mycoplasma testing.
My cell line is showing increasing resistance to PKI-166 over time in continuous culture. Development of a resistant subpopulation.1. Isolate single-cell clones and test their sensitivity to PKI-166 individually.2. Analyze the parental and resistant cell lines for the molecular mechanisms of resistance described in the FAQs.
I have confirmed MET amplification in my resistant cell line. How can I confirm this is the driver of resistance? MET signaling is bypassing EGFR/HER2 inhibition.1. Treat the resistant cells with a combination of PKI-166 and a MET inhibitor (e.g., crizotinib, capmatinib).2. Observe if the combination treatment restores sensitivity and reduces cell viability.[3]
Western blot analysis shows increased p-AXL in my resistant cells. What is the next step? AXL signaling is mediating resistance.1. Use a selective AXL inhibitor in combination with PKI-166 to see if sensitivity is restored.2. Use siRNA to knockdown AXL expression and assess the impact on PKI-166 sensitivity.[4][8]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated during the investigation of PKI-166 resistance, based on findings for similar TKIs.

Cell Line Treatment IC50 (µM) Fold Resistance Relative p-MET Expression Relative p-AXL Expression
Parental PKI-1660.111.01.0
Resistant Clone 1 PKI-1662.5258.21.1
Resistant Clone 2 PKI-1661.8181.39.5
Resistant Clone 1 PKI-166 + METi0.22--
Resistant Clone 2 PKI-166 + AXLi0.151.5--

METi: MET inhibitor; AXLi: AXL inhibitor

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Prepare a serial dilution of this compound. Remove the culture medium and add fresh medium containing the different concentrations of the drug. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Development of a Drug-Resistant Cell Line
  • Initial Exposure: Treat the parental cell line with a concentration of PKI-166 close to the IC50 value.

  • Dose Escalation: Once the cells have recovered and are proliferating, increase the concentration of PKI-166 by 1.5-2 fold.[6]

  • Iterative Selection: Continue this process of dose escalation and cell recovery for several months.

  • Resistance Confirmation: Periodically assess the IC50 of the cell population to monitor the development of resistance. A significant increase (e.g., >10-fold) in the IC50 compared to the parental line indicates the establishment of a resistant cell line.[6]

  • Clonal Isolation: Isolate single-cell clones from the resistant population to establish homogenous resistant cell lines.

Protocol 3: Western Blotting for Phosphorylated Kinases
  • Cell Lysis: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, HER2, MET, and AXL overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway and Workflow Diagrams

PKI-166_Action_and_Resistance cluster_0 PKI-166 Action cluster_1 Resistance Mechanisms PKI166 PKI-166 HCl EGFR_HER2 EGFR/HER2 PKI166->EGFR_HER2 Inhibits Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) EGFR_HER2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation MET MET Amplification Bypass Bypass Signaling MET->Bypass AXL AXL Activation AXL->Bypass Bypass->Downstream Activates

Caption: PKI-166 inhibits EGFR/HER2, but resistance can occur via MET or AXL activation.

Experimental_Workflow start Observe Reduced Sensitivity to PKI-166 ic50 Confirm Resistance (IC50 Assay) start->ic50 molecular_analysis Molecular Analysis of Resistant Cells ic50->molecular_analysis egfr_mut Sequence EGFR (T790M, etc.) molecular_analysis->egfr_mut western Western Blot for p-MET, p-AXL molecular_analysis->western combination Combination Therapy (PKI-166 + targeted inhibitor) egfr_mut->combination western->combination conclusion Identify Resistance Mechanism combination->conclusion

Caption: Workflow for investigating PKI-166 resistance in cancer cells.

References

Technical Support Center: Optimizing PKI-166 Hydrochloride Dosage for Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of PKI-166 hydrochloride in preclinical research. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their long-term animal studies by providing detailed troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. It acts as an ATP-competitive inhibitor, binding to the kinase domain of these receptors and preventing their autophosphorylation, which in turn blocks downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[1]

Q2: What is a typical effective oral dose of PKI-166 in mouse xenograft models?

A2: A commonly reported effective oral dose of PKI-166 in mouse xenograft models is 100 mg/kg, administered daily.[2] However, the optimal dose can vary depending on the tumor model and the specific experimental goals. It is recommended to perform a dose-response study to determine the most effective dose for your specific model.

Q3: What are the known dose-limiting toxicities of PKI-166 in preclinical and clinical studies?

A3: In a phase I clinical study, dose-limiting toxicities for PKI-166 included diarrhea, skin rash, and elevations in transaminases.[3] In long-term animal studies, it is crucial to monitor for these and other potential side effects.

Q4: What are the solubility properties of this compound?

A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 10 mg/mL and in ethanol (B145695) up to 50 mM. Its aqueous solubility is low, which necessitates the use of specific vehicles for oral administration in animal studies.

Troubleshooting Guides

Formulation and Administration Issues

Problem: My this compound formulation is not stable and precipitates over time.

  • Possible Cause: The vehicle composition may not be optimal for maintaining the solubility of this compound, especially for long-term studies where the formulation might be prepared in batches.

  • Troubleshooting Steps:

    • Vehicle Optimization: A common vehicle for poorly soluble compounds is a mixture of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water. The addition of a small amount of DMSO (e.g., 2-5%) can aid in initial dissolution, but should be kept to a minimum to avoid toxicity in long-term studies.

    • Fresh Preparation: For long-term studies, it is highly recommended to prepare the formulation fresh daily or every few days to minimize the risk of precipitation.

    • Sonication: After mixing the components, sonicate the suspension to ensure a uniform and fine particle size, which can improve stability and absorption.

    • Storage: If the formulation must be stored, keep it at 4°C and protected from light. Before each use, vortex the suspension thoroughly to ensure homogeneity.

Problem: I am observing high variability in therapeutic response between animals in the same treatment group.

  • Possible Cause: Inconsistent dosing due to poor formulation homogeneity or inaccurate oral gavage technique.

  • Troubleshooting Steps:

    • Ensure Homogeneity: Vigorously vortex the dosing suspension immediately before drawing each dose to ensure the compound is evenly distributed.

    • Accurate Gavage Technique: Ensure all personnel performing oral gavage are properly trained to minimize stress to the animals and ensure the full dose is delivered to the stomach. The volume of administration should be consistent, typically 5-10 mL/kg body weight.

    • Fasting: A short fasting period (e.g., 4 hours) before dosing can sometimes reduce variability in gastrointestinal absorption, but the impact of this should be evaluated for your specific study design.

Managing In Vivo Side Effects

Problem: Animals are experiencing significant weight loss during the study.

  • Possible Cause: This can be a sign of systemic toxicity or reduced food and water intake due to general malaise or specific side effects like diarrhea or mucositis.

  • Troubleshooting Steps:

    • Monitor Body Weight Frequently: Weigh the animals at least twice a week to detect early signs of weight loss.

    • Dose Reduction: If significant weight loss (e.g., >15% of initial body weight) is observed, consider reducing the dose of PKI-166.

    • Supportive Care: Provide palatable, high-calorie food supplements and hydration support (e.g., hydrogel packs) to encourage intake.

    • Evaluate for Diarrhea: Check for signs of diarrhea and manage as described below.

Problem: Animals are developing skin rashes or lesions.

  • Possible Cause: Skin toxicity is a known class effect of EGFR inhibitors.[4][5][6][7][8]

  • Troubleshooting Steps:

    • Regular Skin Inspection: Visually inspect the skin of the animals, particularly on the ears, paws, and back, for any signs of redness, inflammation, or lesions.

    • Topical Treatments: For mild, localized rashes, consult with a veterinarian about the potential use of topical emollients or corticosteroids to alleviate discomfort.

    • Dose Modification: If the skin toxicity is severe or widespread, a dose reduction or temporary interruption of treatment may be necessary.

Problem: Animals are showing signs of diarrhea.

  • Possible Cause: Diarrhea is a common side effect of EGFR inhibitors due to their effects on the gastrointestinal epithelium.

  • Troubleshooting Steps:

    • Monitor Fecal Consistency: Regularly observe the cages for any changes in fecal output or consistency.

    • Hydration: Ensure animals have free access to water to prevent dehydration.

    • Anti-diarrheal Medication: In consultation with a veterinarian, the use of anti-diarrheal agents may be considered for severe cases.

    • Dose Adjustment: If diarrhea is persistent and severe, a dose reduction of PKI-166 is warranted.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound to aid in experimental design.

Table 1: In Vitro Potency of PKI-166

TargetIC₅₀ (nM)
EGFR0.7
HER28

Note: IC₅₀ values can vary depending on the assay conditions.

Table 2: Recommended Dosing Parameters for PKI-166 in Long-Term Mouse Studies

ParameterRecommendation
Dose Range 50 - 100 mg/kg
Route of Administration Oral gavage
Dosing Frequency Once daily
Vehicle 0.5% Methylcellulose, 0.2% Tween 80 in sterile water
Administration Volume 5 - 10 mL/kg

Table 3: Potential Toxicities and Monitoring Parameters

Potential ToxicityClinical Signs in MiceMonitoring Recommendations
Gastrointestinal Diarrhea, weight loss, dehydrationDaily cage check for feces consistency, twice-weekly body weight measurement.
Dermatological Skin rash, erythema, alopeciaWeekly visual inspection of skin and fur.
Hepatic Lethargy, jaundice (rare)Periodic blood collection for liver enzyme analysis (ALT, AST).

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Methylcellulose (0.5% w/v) in sterile water

  • Tween 80 (0.2% v/v) in sterile water

  • Sterile conical tubes

  • Sonicator

  • Vortex mixer

Procedure:

  • Calculate the total amount of this compound required for the study or for a fresh batch.

  • In a sterile conical tube, add the calculated amount of this compound powder.

  • Add a minimal volume of DMSO (e.g., 2-5% of the final volume) to wet and dissolve the powder. Gently vortex until the powder is fully dissolved.

  • In a separate sterile container, prepare the vehicle by mixing 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

  • Slowly add the vehicle to the dissolved this compound solution while continuously vortexing.

  • Once all the vehicle has been added, sonicate the suspension for 10-15 minutes to ensure a uniform particle size.

  • Store the formulation at 4°C, protected from light.

  • Before each use, bring the formulation to room temperature and vortex vigorously for at least 1 minute to ensure a homogenous suspension.

Protocol 2: Long-Term Oral Administration of this compound in Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

  • Syringes

  • Animal scale

Procedure:

  • Acclimatize animals to handling and the oral gavage procedure for several days before the start of the experiment to minimize stress.

  • On the day of dosing, weigh each animal to calculate the precise volume of the formulation to be administered (typically 5-10 mL/kg).

  • Vortex the this compound formulation thoroughly.

  • Draw the calculated volume into a syringe fitted with an appropriate gavage needle.

  • Gently restrain the mouse and administer the formulation via oral gavage, ensuring the needle is correctly placed in the esophagus to avoid accidental tracheal administration.

  • Return the animal to its cage and monitor for any immediate adverse reactions.

  • Repeat the procedure daily at approximately the same time for the duration of the study.

  • Monitor the animals regularly for the clinical signs of toxicity outlined in Table 3.

Mandatory Visualizations

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR HER2 HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR PKI166 This compound PKI166->EGFR Inhibits PKI166->HER2 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Mechanism of action of this compound.

experimental_workflow start Start of Study acclimatization Animal Acclimatization (1 week) start->acclimatization randomization Tumor Implantation & Randomization acclimatization->randomization treatment Daily Oral Gavage (PKI-166 or Vehicle) randomization->treatment monitoring Monitor Tumor Growth, Body Weight, & Side Effects treatment->monitoring Daily monitoring->treatment endpoint Study Endpoint monitoring->endpoint Predefined Criteria Met analysis Tissue Collection & Analysis endpoint->analysis

Caption: Typical workflow for a long-term animal study.

troubleshooting_workflow start Adverse Event Observed (e.g., >15% Weight Loss) assess Assess Severity & Frequency start->assess mild Mild/Intermittent assess->mild Mild severe Severe/Persistent assess->severe Severe supportive_care Implement Supportive Care (e.g., hydration, diet supplement) mild->supportive_care dose_reduction Reduce PKI-166 Dose severe->dose_reduction treatment_holiday Consider Treatment Holiday severe->treatment_holiday continue_monitoring Continue Monitoring supportive_care->continue_monitoring continue_monitoring->start reassess Re-evaluate Animal Health dose_reduction->reassess treatment_holiday->reassess end Continue Study or Euthanize reassess->end

Caption: Decision tree for managing adverse events.

References

troubleshooting inconsistent results in PKI-166 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PKI-166 hydrochloride. Our aim is to help you address common challenges and achieve consistent, reliable results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in various experimental settings.

Q1: I am observing inconsistent inhibitory effects of this compound on my cancer cell line. What are the potential causes?

Inconsistent inhibitory effects can stem from several factors:

  • Cell Line Variability: Ensure you are using a consistent cell line passage number. Prolonged cell culture can lead to genetic drift and altered receptor expression, including EGFR.

  • EGFR Expression Levels: PKI-166 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Confirm that your cell line expresses sufficient levels of EGFR. You can verify this by Western blot or flow cytometry.

  • Compound Stability: this compound solutions, especially in aqueous media, may degrade over time. It is recommended to prepare fresh solutions for each experiment from a DMSO stock.

  • Drug-Resistant Clones: The development of drug-resistant clones within a cell population can lead to reduced efficacy over time. Consider performing short tandem repeat (STR) profiling to authenticate your cell line.

  • Experimental Conditions: Variations in cell seeding density, serum concentration in the media, and incubation times can all influence the apparent potency of the inhibitor. Standardize these parameters across all experiments.

Q2: I am having trouble dissolving this compound. What is the recommended procedure?

This compound has specific solubility characteristics.[2] Adhering to the following guidelines should ensure proper dissolution:

  • Primary Stock Solution: Prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO up to 100 mM.

  • Working Solutions: For cell-based assays, dilute the DMSO stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Aqueous Solubility: Direct dissolution in aqueous buffers can be challenging. If required, sonication may aid dissolution in aqueous solutions.[3]

  • Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[1][2] Avoid repeated freeze-thaw cycles.

Q3: My in vivo animal study with this compound is showing variable tumor growth inhibition. What should I check?

Variability in in vivo studies can be complex. Consider the following:

  • Drug Formulation and Administration: PKI-166 is orally bioavailable. Ensure the formulation for oral gavage is homogenous and stable. The vehicle used for administration should be consistent across all treatment groups.

  • Dosing Schedule: Adhere to a strict and consistent dosing schedule. In a mouse xenograft model of pancreatic cancer, a daily dose of 100 mg/kg has been shown to be effective.[2]

  • Animal Health and Husbandry: The overall health and stress levels of the animals can impact tumor growth and drug metabolism. Ensure consistent housing conditions and animal handling.

  • Tumor Implantation Site: The site of tumor implantation can affect growth rates and drug delivery. Ensure consistency in the implantation technique.

  • Metabolism: PKI-166 is metabolized primarily through glucuronidation.[4] The metabolic rate can vary between individual animals.

Q4: I am concerned about off-target effects with this compound. What is known about its selectivity?

PKI-166 is a highly selective inhibitor of EGFR, with an IC50 of 0.7 nM.[1] It displays over 3000-fold selectivity against a panel of serine/threonine kinases. However, at higher concentrations, it can inhibit other kinases. It is crucial to use the lowest effective concentration to minimize potential off-target effects.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available literature.

Table 1: Inhibitory Activity of this compound

TargetIC50 ValueReference(s)
EGFR Kinase0.7 nM[1]
c-Abl0.028 µM[2]
c-Src0.103 µM[2]
VEGFR2/KDR0.327 µM[2]
FLT10.962 µM[2]
c-Kit2.21 µM[2]
Cdc2/cyclin B78 µM[2]
PKCα>100 µM[2]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight366.84 g/mol
FormulaC₂₀H₁₈N₄O·HCl
Solubility in DMSOUp to 100 mM
Solubility in EthanolUp to 50 mM
Storage Temperature+4°C (short-term), -20°C or -80°C (long-term stock)[2]

Experimental Protocols

Below are detailed methodologies for common experiments involving this compound.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for EGFR Phosphorylation

This protocol is to assess the inhibitory effect of this compound on EGFR activation.

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • EGFR Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-EGFR overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total EGFR as a loading control.

Visualizations

The following diagrams illustrate key concepts related to this compound experiments.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates PKI166 PKI-166 PKI166->EGFR Inhibits Akt Akt PI3K->Akt Activates Survival Survival Akt->Survival Promotes RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of PKI-166.

Experimental_Workflow Start Start Prepare_Stock Prepare PKI-166 Stock (100 mM in DMSO) Start->Prepare_Stock Cell_Culture Culture Cells Start->Cell_Culture Treatment Treat with PKI-166 Dilutions Prepare_Stock->Treatment Seeding Seed Cells in Plates Cell_Culture->Seeding Seeding->Treatment Incubation Incubate (e.g., 48-72h) Treatment->Incubation Assay Perform Assay (e.g., MTT, Western Blot) Incubation->Assay Data_Analysis Analyze Data (IC50, Protein Levels) Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro studies with PKI-166.

Troubleshooting_Workflow Inconsistent_Results Inconsistent Results? Check_Solubility Check Compound Solubility and Stability Inconsistent_Results->Check_Solubility Yes Check_Cell_Line Verify Cell Line (Passage, EGFR expression) Check_Solubility->Check_Cell_Line OK Problem_Solved Problem Solved Check_Solubility->Problem_Solved Issue Found Standardize_Protocol Standardize Experimental Protocol Check_Cell_Line->Standardize_Protocol OK Check_Cell_Line->Problem_Solved Issue Found Consider_Off_Target Consider Off-Target Effects (Use lower concentrations) Standardize_Protocol->Consider_Off_Target Still Inconsistent Standardize_Protocol->Problem_Solved Issue Found Further_Investigation Further Investigation Consider_Off_Target->Further_Investigation

Caption: A decision-making workflow for troubleshooting PKI-166 experiments.

References

Technical Support Center: PKI-166 Hydrochloride Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of food intake on the oral bioavailability of PKI-166 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Does food intake affect the oral bioavailability of this compound?

A1: Based on clinical trial data, there is no significant influence of food intake on the pharmacokinetics of PKI-166.[1][2] A Phase I study involving patients with advanced solid malignancies established that at the maximum tolerated dose (MTD) of 750 mg, the absorption of PKI-166 is not significantly affected by food.[1][2]

Q2: What is the recommended dosing regimen for this compound with respect to meals?

A2: Given that food does not have a clinically significant impact on the bioavailability of PKI-166, it can be administered without strict regard to meals.[1][2] This provides flexibility in dosing for clinical trial participants.

Q3: Why is it important to study the effect of food on the bioavailability of oral anticancer drugs?

A3: Studying the effect of food is crucial for oral anticancer drugs for several reasons. Many of these drugs have a narrow therapeutic index, meaning that small changes in absorption can lead to significant differences in efficacy and toxicity.[3] Food can alter the gastrointestinal environment, affecting drug solubility, transit time, and absorption, which can, in turn, impact the drug's safety and effectiveness.[3][4][5]

Q4: What are the typical outcomes of a food-effect study?

A4: Food-effect studies typically measure key pharmacokinetic (PK) parameters such as the area under the concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax).[5][6] The results indicate whether food increases, decreases, or has no effect on the rate and extent of drug absorption.[7]

Troubleshooting Guide

While PKI-166 has been shown to have no significant food effect, researchers may encounter variability in pharmacokinetic data. This guide provides troubleshooting for common issues.

Issue Potential Cause Recommended Action
High inter-subject variability in PK parameters Individual physiological differences (e.g., gastric pH, gastrointestinal motility).Ensure strict adherence to the clinical trial protocol for all subjects. Document any deviations. Consider subgroup analysis if variability is consistently high.
Unexpected adverse events at the established MTD Potential for interactions with other medications or specific patient comorbidities.Thoroughly review concomitant medications for potential drug-drug interactions. Investigate patient-specific factors that may increase sensitivity to the drug.
Difficulty in replicating preclinical food-effect data in clinical trials Species-specific differences in gastrointestinal physiology and metabolism.This is a known challenge in drug development. Focus on human clinical data for decision-making regarding dosing with respect to meals.

Illustrative Example: Food Effect on a Similar Tyrosine Kinase Inhibitor

To illustrate how a food-effect study is conducted and how data is presented, we provide an example of Lapatinib (B449), another oral tyrosine kinase inhibitor. Unlike PKI-166, Lapatinib exhibits a significant food effect.

Quantitative Data Summary: Lapatinib
Pharmacokinetic Parameter Fasted Low-Fat Breakfast High-Fat Breakfast
Mean AUC (% increase) Baseline167% (2.67-fold)325% (4.25-fold)[8][9][10]
Mean Cmax (% increase) Baseline142% (2.42-fold)203% (3.03-fold)[8][9][10]
Experimental Protocol: Food-Effect Study for an Oral Anticancer Agent

This is a generalized protocol based on FDA guidelines and published studies.[7][8][9]

  • Study Design: A randomized, crossover study is typically employed.

  • Subjects: Healthy volunteers or cancer patients.[11]

  • Dosing: A single oral dose of the drug is administered on different occasions under fasted and fed conditions.[8][9]

  • Fasted State: Subjects fast overnight for at least 10 hours before drug administration.[7]

  • Fed State: Subjects consume a standardized high-fat, high-calorie meal 30 minutes before drug administration.[7]

  • Blood Sampling: Serial blood samples are collected at predefined time points to measure plasma drug concentrations.

  • Pharmacokinetic Analysis: AUC, Cmax, and Tmax are calculated for each condition to determine the effect of food.

Visualizations

Signaling Pathway Inhibited by PKI-166

PKI-166 is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases. The diagram below illustrates the simplified signaling pathway.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates HER2 HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds PKI166 PKI-166 PKI166->EGFR Inhibits PKI166->HER2 Proliferation Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Simplified EGFR and HER2 signaling pathway inhibited by PKI-166.

Experimental Workflow for a Food-Effect Study

The following diagram outlines the typical workflow for a clinical study assessing the impact of food on drug bioavailability.

Food_Effect_Workflow cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) Subject_Recruitment Subject Recruitment (Healthy Volunteers or Patients) Randomization Randomization to Treatment Sequence Subject_Recruitment->Randomization Group_A1 Group A: Administer Drug under Fasted Conditions Randomization->Group_A1 Group_B1 Group B: Administer Drug with High-Fat Meal Randomization->Group_B1 Washout Washout Period Group_A1->Washout PK_Sampling Serial Blood Sampling for PK Analysis Group_A1->PK_Sampling Group_B1->Washout Group_B1->PK_Sampling Group_A2 Group A: Administer Drug with High-Fat Meal Washout->Group_A2 Group_B2 Group B: Administer Drug under Fasted Conditions Washout->Group_B2 Group_A2->PK_Sampling Group_B2->PK_Sampling Data_Analysis Data Analysis (Calculate AUC, Cmax, Tmax) PK_Sampling->Data_Analysis Conclusion Conclusion on Food Effect Data_Analysis->Conclusion

Caption: Typical crossover design workflow for a food-effect bioavailability study.

References

Navigating Preclinical Trials: A Guide to Minimizing PKI-166 Hydrochloride Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers and drug development professionals utilizing the potent EGFR tyrosine kinase inhibitor, PKI-166 hydrochloride, in preclinical animal models, managing its potential toxicities is paramount to obtaining reliable and reproducible data. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to mitigate adverse effects and ensure the welfare of animal subjects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By blocking the ATP binding site on the intracellular domain of EGFR, it prevents the signaling cascade that promotes cell growth and proliferation. This mechanism makes it a subject of interest in oncology research.

Q2: What are the most common toxicities observed with this compound and other EGFR inhibitors in animal models?

A2: Based on clinical data for PKI-166 and preclinical data for structurally similar EGFR inhibitors, the most common toxicities arise in tissues with a high rate of cell turnover where EGFR plays a key physiological role. These include:

  • Dermatological: Skin rash (often acneiform or papulopustular), alopecia (hair loss), and periungual inflammation (paronychia).

  • Gastrointestinal: Diarrhea, weight loss, and mucositis.[1]

  • Hepatic: Elevated liver transaminases.[1]

Q3: How can I proactively monitor for toxicity in my animal studies?

A3: A comprehensive monitoring plan is essential. Key parameters include:

  • Daily Clinical Observations: Record body weight, food and water consumption, activity levels, and overall appearance (posture, grooming).

  • Dermatological Assessment: Use a standardized scoring system to grade the severity of skin rashes and hair loss.

  • Gastrointestinal Monitoring: Observe fecal consistency and frequency to detect the onset of diarrhea.

  • Periodic Blood Analysis: Conduct regular blood draws for complete blood counts (CBC) and serum chemistry panels to monitor for changes in liver enzymes (ALT, AST), bilirubin, and kidney function markers (BUN, creatinine).

Troubleshooting Guides

This section provides a structured approach to addressing specific toxicities should they arise during your experiments.

Issue 1: Severe Diarrhea and Progressive Weight Loss
  • Symptom: Animals exhibit persistent, watery stools leading to a rapid decline in body weight (>15% of baseline).

  • Potential Cause: Inhibition of EGFR signaling in the gastrointestinal tract disrupts the balance of fluid secretion and absorption in the intestinal mucosa.

  • Troubleshooting Steps:

StepActionRationale
1 Dose Interruption/Reduction Immediately cease dosing or reduce the dose by 25-50%.
2 Supportive Care Administer subcutaneous fluids (e.g., sterile saline or lactated Ringer's solution) to combat dehydration. Provide a highly palatable, calorie-dense, soft food supplement.
3 Anti-diarrheal Medication Consult with a veterinarian regarding the appropriate dose of loperamide (B1203769) for your animal model.[2][3]
4 Histopathological Analysis At the conclusion of the study, collect intestinal tissue samples for histopathological examination to assess the degree of mucosal damage.
Issue 2: Severe Papulopustular Skin Rash and Pruritus
  • Symptom: Animals develop a widespread, inflamed rash, often accompanied by excessive scratching, which can lead to secondary infections.

  • Potential Cause: Disruption of normal keratinocyte proliferation and differentiation in the skin due to EGFR inhibition.

  • Troubleshooting Steps:

StepActionRationale
1 Topical Treatments Apply a thin layer of a mild topical corticosteroid cream (e.g., 1% hydrocortisone) or an emollient to the affected areas to reduce inflammation and soothe the skin.[4]
2 Systemic Anti-inflammatory In cases of severe rash, consider the prophylactic use of oral tetracyclines (e.g., doxycycline), which have anti-inflammatory properties. This should be done under veterinary guidance.[4]
3 Dose Modification A temporary interruption of dosing may be necessary to allow for skin recovery.[5]
4 Environmental Enrichment Provide enrichment to distract animals from scratching and minimize self-inflicted trauma.
Issue 3: Elevated Liver Enzymes
  • Symptom: Serum chemistry analysis reveals a significant increase in ALT and AST levels.

  • Potential Cause: Hepatotoxicity is a known, though less common, side effect of some tyrosine kinase inhibitors.

  • Troubleshooting Steps:

StepActionRationale
1 Confirm with Repeat Analysis Repeat the blood draw and analysis to confirm the initial findings and rule out sample error.
2 Dose Reduction Reduce the dose of this compound by 50% and continue to monitor liver enzymes closely.
3 Histopathology At necropsy, collect liver tissue for histopathological evaluation to assess for any cellular damage.

Quantitative Toxicity Data from Related EGFR Inhibitors

Table 1: Preclinical Toxicity of Erlotinib (B232) in Mice

Dosing ScheduleDose (mg/kg)Key Toxicities ObservedReference
Daily100~20% weight loss, diarrhea (49%), rash (38%), increased mortality[6]
Intermittent (every 2nd day)200Initial ~10% weight loss with recovery, diarrhea (49%), rare rash[6]
Intermittent (every 4th day)200Minimal weight loss, diarrhea (20%), rare rash[6]

Table 2: Preclinical Toxicity of Lapatinib (B449) in Dogs

Dose (mg/kg/day)DurationKey Toxicities and ObservationsReference
35Up to 7 weeksGenerally well-tolerated[7]
358 weeksGrade 3 hepatic toxicity (ALP elevation)[7][8]
40Dose-escalationDose-limiting toxicity: Grade 3 weight loss (>15%)[7][8]
MTD 35 Maximum Tolerated Dose [7][8]

Experimental Protocols

Protocol 1: Oral Gavage Formulation and Administration
  • Vehicle Preparation: A common vehicle for oral administration of hydrophobic compounds in mice is 0.5% methylcellulose (B11928114) (w/v) in sterile water. To prepare, heat approximately one-third of the final required volume of water to 60-70°C. Slowly add the methylcellulose powder while stirring vigorously. Once dispersed, remove from heat and add the remaining two-thirds of cold water. Stir until a clear, viscous solution is formed.

  • This compound Suspension:

    • Calculate the required amount of this compound and vehicle for your dosing group, including a slight overage.

    • Weigh the this compound powder and place it in a sterile tube.

    • Optional: For compounds with poor wettability, a minimal amount of a surfactant like Tween 80 (e.g., to a final concentration of 0.1-0.5%) can be added to the vehicle.

    • Add the vehicle to the powder and vortex vigorously for several minutes to ensure a homogenous suspension. Use of a sonicating water bath may also be beneficial.

  • Administration:

    • Weigh each mouse to calculate the precise dosing volume (typically 5-10 mL/kg).

    • Gently restrain the mouse, ensuring its head and body are in a straight line.

    • Insert a sterile, ball-tipped gavage needle into the mouth, advancing it gently along the palate into the esophagus. The mouse should swallow the needle. Do not force the needle.

    • Administer the suspension slowly and smoothly.

    • Withdraw the needle and return the mouse to its cage, observing it for any immediate signs of distress.

Protocol 2: Dermatological Toxicity Scoring

This protocol provides a semi-quantitative method for assessing skin toxicity.

  • Visual Inspection: Daily, examine the skin on the dorsal and ventral surfaces, face, and paws.

  • Scoring Parameters:

ParameterGrade 0Grade 1 (Mild)Grade 2 (Moderate)Grade 3 (Severe)
Erythema (Redness) NoneFaint erythemaDefinite erythemaIntense erythema
Papules/Pustules NoneFew, scatteredModerate numberNumerous, confluent
Alopecia/Hair Loss NoneMinimal hair lossPatchy alopeciaWidespread alopecia
Excoriation/Crusting NoneFew, small scratchesModerate scratching, some crustingSevere scratching, extensive crusting/ulceration
  • Total Score: Sum the scores for each parameter to obtain a total daily dermatological toxicity score for each animal.

Visualizations

EGFR_Signaling_Pathway EGFR Signaling Pathway and PKI-166 Inhibition cluster_0 Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Binds ADP ADP EGFR->ADP P P PKI166 PKI-166 HCl PKI166->EGFR Blocks ATP binding site ATP ATP ATP->EGFR Binds to kinase domain Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition by PKI-166.

Toxicity_Management_Workflow Experimental Workflow for Managing PKI-166 Toxicity Start Start Experiment (PKI-166 Administration) Monitor Daily Monitoring: - Body Weight - Clinical Signs - Skin/Fecal Scoring Start->Monitor Toxicity_Check Toxicity Observed? Monitor->Toxicity_Check Endpoint Study Endpoint/ Necropsy Monitor->Endpoint No_Toxicity Continue Dosing & Monitoring Toxicity_Check->No_Toxicity No Assess_Severity Assess Severity (Grade 1, 2, or 3) Toxicity_Check->Assess_Severity Yes No_Toxicity->Monitor No_Toxicity->Endpoint Supportive_Care Implement Supportive Care: - Fluids - Diet Supplement - Topical Treatments Assess_Severity->Supportive_Care Dose_Modification Dose Modification: - Interrupt - Reduce Dose Supportive_Care->Dose_Modification Dose_Modification->Monitor

Caption: General workflow for monitoring and managing toxicity in animal models.

References

PKI-166 hydrochloride degradation products and their activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for troubleshooting experiments involving PKI-166 hydrochloride. The following sections offer frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, addressing potential issues related to the compound's degradation and activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, orally bioavailable inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases.[1][2][3] It functions as an ATP-competitive inhibitor, effectively blocking the signaling pathways downstream of these receptors that are crucial for cell proliferation, survival, and angiogenesis.[4][5] This inhibition leads to apoptosis of cancer cells and a reduction in tumor growth and metastasis.[2][3]

Q2: What is the primary metabolic pathway of PKI-166 in vivo?

The main metabolic pathway for PKI-166 is glucuronidation at its phenolic moiety. This process results in the formation of an inactive metabolite known as PKI-166 glucuronide (ACU154). Studies have indicated no signs of extensive oxidative metabolism.[1]

Q3: Are there any known degradation products of this compound from chemical stability studies?

Currently, there is limited specific information in the public domain detailing the degradation products of this compound resulting from forced degradation studies under various stress conditions (e.g., acid, base, oxidation, photolysis, and heat). As with many pyrrolopyrimidine derivatives, the molecule may be susceptible to hydrolysis and oxidation. Researchers are encouraged to perform their own stability-indicating studies to identify potential degradants in their specific experimental settings.

Q4: How can I assess the stability of this compound in my experimental setup?

To assess the stability of this compound, a stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), should be developed and validated.[6][7] This method must be able to separate the intact PKI-166 from any potential degradation products. The stability can then be evaluated by subjecting a solution of the compound to relevant stress conditions and monitoring the decrease in the parent peak area and the appearance of new peaks over time.

Q5: What are the general principles of a forced degradation study?

Forced degradation, or stress testing, involves intentionally exposing a drug substance to harsh conditions to accelerate its decomposition.[8] The goal is to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[9] Standard stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[9] The aim is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without being so extensive that secondary degradation occurs.[10]

Troubleshooting Guides

Problem: I am observing a loss of PKI-166 activity in my cell-based assays over time.

  • Possible Cause 1: Degradation in aqueous media. this compound, like many small molecules, may have limited stability in aqueous solutions, especially at certain pH values or when exposed to light for extended periods.

    • Troubleshooting & Optimization:

      • Prepare fresh solutions of this compound for each experiment.

      • If long-term incubation is necessary, perform a preliminary stability study of PKI-166 in your specific cell culture medium. Use a validated HPLC method to quantify the amount of intact PKI-166 at different time points.

      • Protect solutions from light by using amber vials or covering them with aluminum foil.

      • Consider the pH of your final solution, as extreme pH values can accelerate hydrolysis.

  • Possible Cause 2: Adsorption to plasticware. Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in solution.

    • Troubleshooting & Optimization:

      • Use low-adhesion microplates and centrifuge tubes.

      • Include a small percentage of a non-ionic surfactant like Tween-20 in your buffers, if compatible with your assay, to reduce non-specific binding.

Problem: I am trying to develop a stability-indicating HPLC method for PKI-166 and I am not seeing any degradation peaks.

  • Possible Cause 1: Insufficiently harsh stress conditions. The stress conditions you are applying may not be strong enough to induce degradation.

    • Troubleshooting & Optimization:

      • Increase the concentration of the acid or base, the temperature, or the duration of exposure. For example, if 0.1 M HCl at room temperature shows no effect, try 1 M HCl at an elevated temperature (e.g., 60°C).[11]

      • For oxidative stress, if 3% hydrogen peroxide is ineffective, a higher concentration or a different oxidizing agent might be necessary.

      • Ensure direct and sufficient exposure to light in photostability studies.

  • Possible Cause 2: Degradation products are not chromatographically resolved or detected. Your degradation products might be co-eluting with the parent peak or may not be detectable at the wavelength you are using.

    • Troubleshooting & Optimization:

      • Adjust the mobile phase composition, gradient, or column chemistry to improve separation.

      • Use a photodiode array (PDA) detector to screen for the optimal detection wavelength for any new peaks.

      • Couple your HPLC to a mass spectrometer (LC-MS) to detect and identify potential degradation products based on their mass-to-charge ratio.

Data Presentation: Quantitative Degradation Analysis

Researchers should aim to quantify the extent of degradation and the formation of degradation products. The following table provides a template for summarizing such data.

Stress ConditionDurationTemperature (°C)PKI-166 Remaining (%)Degradation Product 1 (Area %)Degradation Product 2 (Area %)Mass Balance (%)
0.1 M HCl24 h60
0.1 M NaOH24 hRT
10% H₂O₂24 hRT
Photolytic (UV/Vis)48 hRT
Thermal (Dry Heat)7 days80

Experimental Protocols

Protocol: Forced Degradation Study of this compound

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 10% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light.

    • Thermal Degradation: Expose the solid powder to dry heat at 80°C for 48 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC-UV/MS method.

  • Data Analysis:

    • Calculate the percentage of PKI-166 degradation.

    • Determine the relative peak areas of the degradation products.

    • Use the mass spectrometry data to propose structures for the major degradation products.

Visualizations

PKI166_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., EGF) EGFR_HER2 EGFR/HER2 Dimer Ligand->EGFR_HER2 Binds ADP ADP EGFR_HER2->ADP P P EGFR_HER2->P Autophosphorylation PKI166 PKI-166 PKI166->EGFR_HER2 Inhibits ATP ATP ATP->EGFR_HER2 PI3K_Akt PI3K/Akt Pathway P->PI3K_Akt RAS_MAPK RAS/MAPK Pathway P->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: Signaling pathway of EGFR/HER2 and inhibition by PKI-166.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results PKI166_stock PKI-166 Stock Solution Acid Acid Hydrolysis PKI166_stock->Acid Base Base Hydrolysis PKI166_stock->Base Oxidation Oxidation PKI166_stock->Oxidation Photo Photolysis PKI166_stock->Photo Thermal Thermal Stress PKI166_stock->Thermal HPLC_MS HPLC-UV/MS Analysis Acid->HPLC_MS Base->HPLC_MS Oxidation->HPLC_MS Photo->HPLC_MS Thermal->HPLC_MS Data_Analysis Data Analysis HPLC_MS->Data_Analysis Deg_Products Identification of Degradation Products Data_Analysis->Deg_Products Stability_Method Stability-Indicating Method Validation Data_Analysis->Stability_Method

Caption: Experimental workflow for forced degradation studies.

References

Validation & Comparative

A Comparative Guide to EGFR Inhibition: PKI-166 Hydrochloride vs. Erlotinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small molecule inhibitors of the Epidermal Growth Factor Receptor (EGFR): PKI-166 hydrochloride and erlotinib (B232). This document synthesizes available preclinical data to offer an objective evaluation of their mechanisms of action, inhibitory potency, and cellular effects.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). Both PKI-166 and erlotinib are ATP-competitive tyrosine kinase inhibitors (TKIs) designed to block the catalytic activity of EGFR, thereby inhibiting downstream signaling pathways and impeding tumor growth.

Erlotinib , marketed as Tarceva®, is an FDA-approved first-generation EGFR inhibitor used in the treatment of NSCLC and pancreatic cancer. It reversibly binds to the ATP-binding site of the EGFR kinase domain.[1][2]

This compound is a potent, orally bioavailable dual inhibitor of EGFR (ErbB1) and HER2 (ErbB2), another member of the ErbB family of receptor tyrosine kinases. Its dual inhibitory action offers a broader mechanism to counteract signaling from ErbB family heterodimers.

Mechanism of Action

Both PKI-166 and erlotinib function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for downstream signaling proteins, activating pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. By competing with ATP for its binding pocket, both inhibitors prevent this autophosphorylation, effectively blocking the initiation of these downstream signals.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Binding EGFR_active EGFR Dimer (active) EGFR_inactive->EGFR_active Dimerization ATP ATP P P EGFR_active->P Autophosphorylation ADP ADP RAS_RAF RAS-RAF-MEK-ERK Pathway P->RAS_RAF PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor PKI-166 / Erlotinib Inhibitor->EGFR_active Inhibition Kinase_Assay_Workflow start Start reagents Prepare Reagents: - EGFR Enzyme - Substrate - ATP - Inhibitor Dilutions start->reagents incubation Incubate Enzyme and Inhibitor reagents->incubation reaction Initiate Kinase Reaction (Add ATP) incubation->reaction quantification Quantify Phosphorylation (e.g., Luminescence) reaction->quantification analysis Calculate IC50 quantification->analysis end End analysis->end

References

A Comparative Guide to the Selectivity of PKI-166 Hydrochloride and Gefitinib for EGFR Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), PKI-166 hydrochloride and gefitinib (B1684475), against various EGFR mutants. Understanding the differential activity of these inhibitors is crucial for the development of targeted cancer therapies and for overcoming acquired resistance mechanisms.

Executive Summary

Gefitinib is a first-generation EGFR TKI with well-characterized activity against activating mutations in the EGFR kinase domain, such as L858R and exon 19 deletions. However, its efficacy is limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation. This compound is a potent inhibitor of wild-type EGFR. While detailed public data on its activity against a comprehensive panel of EGFR mutants is limited, its high potency against wild-type EGFR warrants further investigation into its potential therapeutic applications and selectivity profile. This guide summarizes the available quantitative data, provides detailed experimental methodologies for assessing inhibitor selectivity, and visualizes key biological and experimental workflows.

Data Presentation: Inhibitory Activity (IC50) of PKI-166 and Gefitinib against EGFR Variants

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and gefitinib against wild-type EGFR and various clinically relevant EGFR mutants. IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, EGFR kinase activity. Lower IC50 values indicate greater potency.

EGFR VariantThis compound IC50 (nM)Gefitinib IC50 (nM)Cell Line/Assay Type
Wild-Type (WT) 0.7[1][2][3]2000 (H1666 cells)[1][4]Biochemical/Cell-based
L858R Data Not Available3 (H3255 cells)[5], 40 (H3255 cells)[1][4]Cell-based
Exon 19 Deletion (del E746-A750) Data Not Available13.06 (HCC827 cells)[6][7], 77.26 (PC-9 cells)[6][7]Cell-based
L858R + T790M Data Not Available>4000 (GR cells)[6][7]Cell-based

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are representative protocols for key experiments used to determine the selectivity of EGFR inhibitors.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase domains (wild-type and mutant).

Objective: To determine the IC50 value of an inhibitor against a specific EGFR kinase variant in a cell-free system.

Materials:

  • Purified recombinant human EGFR kinase domain (wild-type or mutant)

  • ATP (Adenosine triphosphate)

  • Specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • Test compounds (this compound, gefitinib) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, EGFR kinase, and the peptide substrate.

  • Add the test compound at various concentrations to the wells of the assay plate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using the ADP-Glo™ system.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based EGFR Phosphorylation Assay

This assay measures the ability of an inhibitor to block the autophosphorylation of EGFR within a cellular context.

Objective: To determine the cellular potency of an inhibitor in blocking EGFR signaling.

Materials:

  • Human cancer cell lines expressing wild-type or mutant EGFR (e.g., A431 for WT, NCI-H1975 for L858R/T790M)

  • Cell culture medium and supplements

  • Test compounds (this compound, gefitinib)

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against phosphorylated EGFR (e.g., pY1068) and total EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for several hours to reduce basal EGFR activation.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce EGFR phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-EGFR and total EGFR, followed by the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and calculate the ratio of phosphorylated EGFR to total EGFR to determine the extent of inhibition.

Mandatory Visualizations

EGFR Signaling Pathway and Inhibitor Action

The following diagram illustrates the simplified EGFR signaling cascade and the points of inhibition by TKIs like PKI-166 and gefitinib.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation STAT3->Proliferation TKI PKI-166 / Gefitinib TKI->EGFR Inhibition of Tyrosine Kinase Domain

Caption: Simplified EGFR signaling pathway and the mechanism of action for TKIs.

Experimental Workflow for Determining EGFR Inhibitor Selectivity

This diagram outlines the typical workflow for assessing the selectivity of a novel EGFR inhibitor.

Experimental_Workflow cluster_workflow Workflow for EGFR Inhibitor Selectivity Profiling start Start: Synthesize/Acquire Test Compound biochemical_assay Biochemical Kinase Assay (Wild-Type & Mutant EGFR) start->biochemical_assay cell_based_assay Cell-Based Phosphorylation Assay (WT & Mutant Cell Lines) start->cell_based_assay data_analysis Data Analysis: IC50 Determination Selectivity Index Calculation biochemical_assay->data_analysis cell_based_assay->data_analysis conclusion Conclusion: Assess Potency and Selectivity Profile data_analysis->conclusion

Caption: Experimental workflow for evaluating EGFR inhibitor selectivity.

References

A Head-to-Head Comparison: PKI-166 Hydrochloride and Lapatinib in HER2+ Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeted therapies is paramount. This guide provides a comparative analysis of two prominent tyrosine kinase inhibitors (TKIs), PKI-166 hydrochloride and lapatinib (B449), focusing on their activity in HER2-positive (HER2+) cancer cells.

Both this compound and lapatinib are potent inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. Overexpression of HER2 is a key driver in a significant portion of breast cancers and other solid tumors, making it a critical therapeutic target. This guide synthesizes available preclinical data to offer a comparative perspective on their efficacy and mechanism of action.

Quantitative Analysis: Potency in HER2+ Cell Lines

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the available IC50 values for lapatinib in various HER2+ breast cancer cell lines. At present, specific IC50 values for this compound in these same cell lines are not widely available in the public domain.

Cell LineLapatinib IC50 (µM)This compound IC50 (µM)
SK-BR-30.079 - 5.621[1][2]Data not available
BT-4740.036 - 0.046[1][3]Data not available
MDA-MB-4533.078 - 6.08[2][3]Data not available
HCC19540.4166[3]Data not available

Mechanism of Action: Targeting the HER2 Signaling Cascade

Both PKI-166 and lapatinib function by competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of EGFR and HER2. This inhibition prevents autophosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival, primarily the PI3K/Akt and MAPK/ERK pathways.

Lapatinib has been shown to be a reversible dual TKI.[4] Studies have demonstrated that lapatinib effectively inhibits the phosphorylation of both EGFR and HER2, leading to the dephosphorylation of downstream effectors such as Akt and ERK.[1] This blockade of signaling ultimately induces cell cycle arrest and apoptosis in HER2-overexpressing cancer cells.

Similarly, PKI-166 has been shown to inhibit the phosphorylation of both EGFR and HER2 in HER2+ cell lines like SK-BR-3.[5] By blocking these initial signaling events, PKI-166 is expected to modulate the same downstream pathways as lapatinib, leading to an anti-proliferative effect. However, a detailed quantitative comparison of the downstream effects of PKI-166 versus lapatinib is not yet available.

Signaling Pathway Inhibition

The following diagram illustrates the points of inhibition for both PKI-166 and lapatinib within the HER2 signaling cascade.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling HER2 HER2 PI3K PI3K HER2->PI3K p MAPK_pathway RAS-RAF-MEK-ERK (MAPK Pathway) HER2->MAPK_pathway p EGFR EGFR EGFR->PI3K p EGFR->MAPK_pathway p PKI166 PKI-166 PKI166->HER2 PKI166->EGFR Lapatinib Lapatinib Lapatinib->HER2 Lapatinib->EGFR Akt Akt PI3K->Akt p Proliferation Cell Proliferation, Survival, Invasion Akt->Proliferation MAPK_pathway->Proliferation

Caption: Inhibition of HER2/EGFR signaling by PKI-166 and Lapatinib.

Experimental Protocols

To facilitate further comparative studies, detailed protocols for key in vitro assays are provided below.

Cell Viability/Growth Inhibition Assay (MTT Assay)

This protocol is designed to determine the IC50 values of this compound and lapatinib in HER2+ cancer cell lines.

Cell_Viability_Workflow cluster_workflow Experimental Workflow Start 1. Culture HER2+ Cells (e.g., SK-BR-3, BT-474) Seed 2. Seed Cells in 96-well Plates Start->Seed Treat 3. Treat with Serial Dilutions of PKI-166 or Lapatinib Seed->Treat Incubate 4. Incubate for 72 hours Treat->Incubate MTT 5. Add MTT Reagent Incubate->MTT Incubate2 6. Incubate for 2-4 hours MTT->Incubate2 Solubilize 7. Add Solubilization Buffer Incubate2->Solubilize Read 8. Measure Absorbance at 570 nm Solubilize->Read Analyze 9. Calculate IC50 Values Read->Analyze

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • HER2+ breast cancer cell lines (e.g., SK-BR-3, BT-474)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and Lapatinib

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound and lapatinib in complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of HER2 Signaling Pathway

This protocol is for assessing the effect of this compound and lapatinib on the phosphorylation of HER2 and downstream signaling proteins like Akt and ERK.[6]

Materials:

  • HER2+ breast cancer cell lines

  • This compound and Lapatinib

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with desired concentrations of PKI-166 or lapatinib for a specified time (e.g., 24 hours). Wash the cells with cold PBS and lyse them with cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Conclusion

Both this compound and lapatinib are effective inhibitors of the HER2 signaling pathway in preclinical models. While lapatinib's in vitro potency is well-documented across a range of HER2+ cell lines, further quantitative data for PKI-166 is needed for a direct and comprehensive comparison. The provided experimental protocols offer a framework for researchers to conduct such head-to-head studies, which will be crucial for elucidating the subtle but potentially significant differences between these two targeted therapies. This knowledge will ultimately contribute to the development of more effective and personalized treatments for patients with HER2-positive cancers.

References

Assessing Synergistic Effects of PKI-166 Hydrochloride with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential of combination therapies is paramount in the quest for more effective cancer treatments. This guide provides an objective comparison of the synergistic effects of PKI-166 hydrochloride, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, with conventional chemotherapy agents. Due to the limited availability of public data on PKI-166 combination therapies, this guide will also draw comparisons with other EGFR inhibitors to provide a broader context for its potential synergistic activity.

Data Presentation: Quantitative Analysis of Synergism

The synergistic effect of combining therapeutic agents can be quantified using various metrics, most notably the half-maximal inhibitory concentration (IC50) and the Combination Index (CI). A reduction in the IC50 value for a drug when used in combination indicates increased potency, and a CI value of less than 1 signifies a synergistic interaction.

While specific data for PKI-166 in combination with a wide array of chemotherapeutics is scarce, studies on other EGFR inhibitors provide a strong rationale for its potential synergistic effects. For illustrative purposes, the following tables summarize data from a study on an investigational EGFR inhibitor (EGFRi) combined with doxorubicin (B1662922) in breast cancer cell lines.[1] This data demonstrates the enhanced efficacy of combining an EGFR inhibitor with a conventional chemotherapy agent.

Table 1: IC50 Values of an Investigational EGFR Inhibitor (EGFRi) and Doxorubicin as Single Agents (72h treatment) [1]

Cell LineEGFRi (µM)Doxorubicin (µM)
MCF-73.961.4
MDA-MB-2316.039.67

Table 2: IC50 Values of the Investigational EGFRi and Doxorubicin in Combination (72h treatment) [1]

Cell LineEGFRi + Doxorubicin (µM)
MCF-70.46
MDA-MB-2310.01

The significant decrease in IC50 values for the combination treatment in both MCF-7 and MDA-MB-231 cell lines strongly suggests a synergistic effect.[1] This principle of enhanced efficacy through dual targeting of the EGFR pathway and DNA replication (the mechanism of doxorubicin) provides a framework for assessing the potential of PKI-166 in similar combinations.

Comparison with Other Alternatives

Signaling Pathways and Experimental Workflows

To understand the mechanism of synergy, it is crucial to visualize the targeted signaling pathways and the experimental workflow used to assess the combination's effects.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition by PKI-166 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PKI-166 PKI-166 PKI-166->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: EGFR Signaling Pathway and Inhibition by PKI-166.

Experimental_Workflow Workflow for Assessing Drug Synergy Cell_Culture Cancer Cell Lines Treatment Treat with PKI-166, Chemotherapy Agent, and Combination Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (p-EGFR, p-Akt, etc.) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Combination Index) Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Determine Synergy, Additive Effect, or Antagonism Data_Analysis->Conclusion

Caption: Workflow for Assessing Drug Synergy.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to assess the synergistic effects of drug combinations.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound and chemotherapy agent(s)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with various concentrations of PKI-166, the chemotherapy agent, and the combination of both for 24, 48, or 72 hours. Include untreated and vehicle-only controls.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound and chemotherapy agent(s)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the drugs as described for the MTT assay.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[5]

  • Incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.[5]

  • Analyze the samples by flow cytometry within one hour.[5]

Western Blot Analysis for EGFR Signaling

This technique is used to detect changes in the phosphorylation status of EGFR and its downstream targets.[7]

Materials:

  • Culture dishes

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent and imaging system

Procedure:

  • Seed cells and treat with PKI-166 and/or chemotherapy agent.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[7]

  • Block the membrane for 1 hour at room temperature.[7]

  • Incubate the membrane with primary antibodies overnight at 4°C.[7]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to total protein and a loading control.[7]

References

A Head-to-Head Comparison of PKI-166 Hydrochloride and Other Pyrrolo-pyrimidine EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PKI-166 hydrochloride with other pyrrolo-pyrimidine inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). The information presented is curated from preclinical studies to assist researchers in evaluating these compounds for their therapeutic potential.

Introduction to Pyrrolo-pyrimidine EGFR Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold is a core structure in a significant class of kinase inhibitors, including those targeting EGFR.[1] These compounds typically function as ATP-competitive inhibitors, targeting the kinase domain of EGFR and blocking downstream signaling pathways that are crucial for cell proliferation and survival.[2][3] Dysregulation of the EGFR signaling pathway is a well-established driver in various cancers, making it a prime target for therapeutic intervention. PKI-166 is a potent, orally bioavailable pyrrolo-pyrimidine derivative that selectively inhibits the tyrosine kinase activity of EGFR.[4]

Comparative In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values for PKI-166 and other notable pyrrolo-pyrimidine EGFR inhibitors against various EGFR genotypes and cancer cell lines. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.

Table 1: Biochemical IC50 Values against EGFR Kinase

CompoundEGFR TargetIC50 (nM)Reference
This compound Wild-Type EGFR0.7[5]
Pyrrolo[2,3-d]pyrimidine Analog 1Wild-Type EGFR22[6]
EGFR (T790M Mutant)0.21[6]
Pyrrolo[2,3-d]pyrimidine Analog 2EGFR (L858R Mutant)1.7[7]
EGFR (L858R/T790M Mutant)23.3[7]
Pyrrolo[2,3-d]pyrimidine Analog 3EGFR (L858R/T790M/C797S Mutant)7.2[7]
Lapatinib (B449)EGFR10.8[8]
HER29.2[8]
GefitinibWild-Type EGFR~1800[9]
EGFR (L858R Mutant)23[9]
ErlotinibWild-Type EGFR~2000[10]
EGFR (L858R Mutant)4[10]

Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines

CompoundCell LineEGFR StatusIC50 (nM)Reference
This compound Various EGFR-overexpressing linesOverexpressionPotent antiproliferative activity[4]
Pyrrolo[2,3-d]pyrimidine Analog 1HCC827EGFR delE746-A750Potent and selective inhibition[6]
LapatinibBT-474HER2+36[11]
SK-BR-3HER2+80[11]
MDA-MB-468EGFR Amplified3310[12]
GefitinibPC-9EGFR delE746-A75013.06[13]
H3255EGFR L858R3[14]
ErlotinibHN5EGFR Overexpression>125[15]
H3255EGFR L858R12[16]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER1 HER2 HER2 EGFR->HER2 Dimerization RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation PKI166 PKI-166 & Other Pyrrolo-pyrimidines PKI166->EGFR Inhibits (ATP-competitive) EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR/HER2 signaling pathway and the point of inhibition by pyrrolo-pyrimidine inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Culture Cancer Cell Line Culture Proliferation_Assay Cell Proliferation Assay (MTT) (GI50 Determination) Cell_Culture->Proliferation_Assay Western_Blot Western Blot (Pathway Modulation) Proliferation_Assay->Western_Blot Xenograft Tumor Xenograft Model (e.g., in nude mice) Western_Blot->Xenograft Dosing Drug Administration (e.g., oral gavage) Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight, etc.) Tumor_Measurement->Toxicity_Assessment Efficacy_Analysis Efficacy Analysis (Tumor Growth Inhibition) Toxicity_Assessment->Efficacy_Analysis

Caption: General experimental workflow for the preclinical evaluation of EGFR inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

EGFR Kinase Inhibition Assay (Biochemical)

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of the EGFR tyrosine kinase.

  • Materials:

    • Recombinant human EGFR kinase domain

    • Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)[17]

    • ATP

    • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)[17]

    • Test compounds (PKI-166, other pyrrolo-pyrimidines) dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (or similar)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • In a 384-well plate, add the inhibitor dilutions. Include a no-inhibitor control (DMSO) and a no-enzyme control.

    • Prepare a master mix containing the EGFR enzyme and the peptide substrate in kinase buffer.

    • Add the enzyme/substrate mix to the wells containing the inhibitor and pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to its Km value for EGFR.

    • Incubate the reaction for 60 minutes at 30°C.[17]

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This assay measures the anti-proliferative effect of the inhibitors on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., A431, HCC827, PC-9)

    • Complete cell culture medium

    • 96-well plates

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[18]

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the existing medium and add 100 µL of the medium containing different concentrations of the inhibitors or vehicle control (DMSO).

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[18]

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (50% growth inhibition) values.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.

  • Materials:

    • Immunodeficient mice (e.g., athymic nude or SCID mice)

    • Human cancer cell line with known EGFR expression (e.g., A431, NCI-H1975)[2]

    • Sterile PBS or serum-free medium

    • Test compounds formulated for oral administration

    • Vehicle control

  • Procedure:

    • Tumor Implantation: Subcutaneously inject a suspension of 1 x 10⁶ to 1 x 10⁷ tumor cells in 100-200 µL of sterile PBS or serum-free medium into the flank of each mouse.[2]

    • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).[2]

    • Group Randomization: When tumors reach the desired size, randomize the animals into treatment and control groups with similar average tumor volumes.

    • Drug Administration: Administer the test compounds (e.g., PKI-166) or vehicle control to the respective groups at predetermined doses and schedules (e.g., daily oral gavage).

    • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

    • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or after a fixed duration of treatment.

    • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.

Conclusion

This compound is a potent pyrrolo-pyrimidine-based inhibitor of EGFR. While direct head-to-head comparative studies are limited, the available data from various preclinical investigations suggest that different pyrrolo-pyrimidine derivatives exhibit a range of potencies and selectivities against wild-type and mutant forms of EGFR. The choice of a particular inhibitor for further development will depend on its specific activity profile against the target of interest, as well as its pharmacokinetic and safety profiles. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these promising anti-cancer agents.

References

Validating PKI-166 Hydrochloride's Effect on Downstream Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PKI-166 hydrochloride's performance against other alternative epidermal growth factor receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors. The information presented is supported by experimental data to validate its effects on downstream signaling pathways.

Overview of this compound

This compound is a potent, orally bioavailable, and selective dual inhibitor of EGFR (also known as ErbB1) and HER2 (ErbB2) tyrosine kinases.[1][2] By targeting these receptors, PKI-166 blocks the initiation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, and metastasis.[3][4] The primary signaling pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway, which governs cell proliferation, and the PI3K/Akt/mTOR pathway, a key regulator of cell survival.[3]

Comparative Efficacy of Kinase Inhibitors

The potency of this compound is demonstrated by its low half-maximal inhibitory concentration (IC50) values against EGFR and HER2. The following table provides a comparative summary of the in vitro potency of PKI-166 and other commonly used EGFR/HER2 inhibitors.

Inhibitor Target(s) IC50 (EGFR) IC50 (HER2) Reference
This compound EGFR, HER20.7 nM8 nM (in SKBR3 cells)[5]
Erlotinib EGFR2 nM>10 µM[2]
Gefitinib EGFR3.2 nM>10 µM
Lapatinib EGFR, HER210.8 nM9.8 nM
Afatinib EGFR, HER2, ErbB40.5 nM14 nM[6]

Note: IC50 values can vary depending on the assay conditions and cell lines used.

Downstream Signaling Pathway Inhibition

PKI-166 effectively inhibits the autophosphorylation of both EGFR and HER2, the critical first step in activating downstream signaling. This leads to the suppression of key signaling molecules within the MAPK and PI3K/Akt pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates HER2 HER2 PI3K PI3K HER2->PI3K Activates PKI166 PKI-166 PKI166->EGFR Inhibits PKI166->HER2 Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Promotes

Caption: PKI-166 inhibits EGFR and HER2, blocking MAPK and PI3K/Akt pathways.

Experimental Protocols

To validate the efficacy of PKI-166 and compare it with other inhibitors, the following standard experimental protocols are recommended.

Western Blot for EGFR and HER2 Phosphorylation

This method is used to determine the extent to which PKI-166 inhibits the phosphorylation of EGFR and HER2.

  • Cell Culture and Lysis:

    • Culture cancer cells (e.g., A431 for high EGFR expression, SKBR3 for high HER2 expression) to 70-80% confluency.

    • Serum-starve the cells for 16-24 hours.

    • Treat the cells with various concentrations of PKI-166 or other inhibitors for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with a ligand like EGF (e.g., 100 ng/mL for 15 minutes) to induce receptor phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) or phosphorylated HER2 (e.g., p-HER2 Tyr1248) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with antibodies for total EGFR, total HER2, and a loading control (e.g., β-actin or GAPDH) for normalization.

In Vitro Kinase Assay for IC50 Determination

This assay quantifies the concentration of PKI-166 required to inhibit 50% of the kinase activity of EGFR and HER2.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

    • Add the recombinant human EGFR or HER2 kinase to the wells of a 96-well plate.

    • Add a serial dilution of PKI-166 or other inhibitors to the wells.

    • Add a kinase-specific substrate (e.g., a poly(Glu, Tyr) peptide) and ATP (often radiolabeled with ³²P or ³³P) to initiate the reaction.

  • Incubation and Detection:

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated ATP.

    • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay measures the effect of PKI-166 on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of PKI-166 or other inhibitors for 24, 48, or 72 hours.

  • MTT Incubation and Formazan (B1609692) Solubilization:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement and Analysis:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with PKI-166.

  • Cell Treatment and Harvesting:

    • Treat cells with PKI-166 or other inhibitors for a specified time (e.g., 24-48 hours).

    • Harvest both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate cell populations:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Experimental Workflow

G cluster_assays Validation Assays start Start: Cancer Cell Lines treatment Treatment: PKI-166 vs. Alternatives start->treatment western Western Blot (Phosphorylation) treatment->western kinase Kinase Assay (IC50) treatment->kinase mtt MTT Assay (Viability) treatment->mtt flow Flow Cytometry (Apoptosis) treatment->flow analysis Data Analysis and Comparison western->analysis kinase->analysis mtt->analysis flow->analysis conclusion Conclusion: Efficacy of PKI-166 analysis->conclusion

Caption: Workflow for validating the effects of PKI-166.

Conclusion

The experimental data and protocols outlined in this guide provide a robust framework for validating the effects of this compound on downstream signaling pathways. The potent and selective inhibition of EGFR and HER2 by PKI-166, as demonstrated by its low IC50 values and its ability to block receptor phosphorylation, translates into significant anti-proliferative and pro-apoptotic effects in cancer cells. Comparative analysis with other inhibitors using the described methodologies will further elucidate the therapeutic potential of PKI-166 in the field of oncology.

References

A Comparative Analysis of the Oral Bioavailability of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oral bioavailability of targeted therapies is a critical determinant of their clinical efficacy and safety. For orally administered Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), a cornerstone in the treatment of non-small cell lung cancer (NSCLC), understanding the nuances of their absorption, distribution, metabolism, and excretion (ADME) is paramount for drug development and clinical application. This guide provides a comparative overview of the oral bioavailability of key EGFR TKIs across different generations, supported by experimental data and detailed methodologies.

Quantitative Comparison of Pharmacokinetic Parameters

The oral bioavailability of a drug is influenced by a multitude of factors, including its aqueous solubility, permeability, and susceptibility to first-pass metabolism. The following table summarizes key pharmacokinetic parameters for five prominent EGFR TKIs, offering a side-by-side comparison of their oral absorption characteristics.

ParameterGefitinib (1st Gen)Erlotinib (1st Gen)Afatinib (2nd Gen)Dacomitinib (2nd Gen)Osimertinib (3rd Gen)
Absolute Oral Bioavailability (%) 59-60%[1][2]59% (fasting), ~100% (with food)[3][4]Not determined in humans. Relative bioavailability of a 20 mg tablet is 92% compared to an oral solution.[5][6] In preclinical studies (rats and minipigs), absolute bioavailability was 11-45%.[1][5][7]80%[8][9][10][11]69.8%[12][13][14]
Time to Peak Plasma Concentration (Tmax) (hours) 3-7[1]~4[4]2-5[5][7]2-24 (median ~6)[8][9][10][11]~6-7[12][13][14]
Effect of Food on Absorption Not clinically significant.[2]Bioavailability increases to nearly 100%.[4] Should be taken on an empty stomach.[4]Cmax and AUC are significantly reduced.[5] Should be taken on an empty stomach.[5]Not clinically meaningful.[6][8][10]Not clinically significant.[13]
Factors Affecting Absorption pH-dependent solubility; co-administration with drugs that increase gastric pH may decrease absorption.pH-dependent solubility.Substrate of P-glycoprotein (P-gp); co-administration with P-gp inhibitors or inducers can affect exposure.[5][7]pH-dependent solubility; co-administration with proton pump inhibitors should be avoided.[8]Not significantly affected by agents that alter gastric pH.[13]

Experimental Protocols for Determining Oral Bioavailability

The determination of oral bioavailability is a cornerstone of preclinical and clinical drug development. The data presented in this guide are derived from rigorous experimental protocols, a general overview of which is provided below.

In Vivo Pharmacokinetic Studies in Animal Models

Preclinical assessment of oral bioavailability is typically conducted in animal models such as mice and rats.

  • Study Design: A common approach is a crossover or parallel-group study design. For absolute bioavailability determination, one group of animals receives the drug intravenously (IV) to obtain the area under the plasma concentration-time curve (AUC) for 100% bioavailability, while another group receives the drug orally (PO).

  • Dosing: The EGFR TKI is administered at a specified dose, often as a solution or suspension, via oral gavage for the PO group and via tail vein injection for the IV group.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals up to 48 hours post-dose) from the tail vein or another appropriate site. Plasma is then separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the drug and its major metabolites are quantified using a validated analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] This technique offers high sensitivity and specificity for accurate drug measurement.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) are calculated from the plasma concentration-time data using non-compartmental analysis. Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Human Pharmacokinetic Studies

Following promising preclinical data, human studies are conducted, often in healthy volunteers initially, followed by studies in cancer patients.

  • Absolute Bioavailability "Microtracer" Studies: A modern approach to determine absolute bioavailability in humans involves the simultaneous administration of an oral dose of the unlabeled drug and an IV "microtracer" dose of a radiolabeled version (e.g., with ¹⁴C) of the same drug.[12] This allows for the simultaneous assessment of oral and IV pharmacokinetics in the same individual, reducing variability.

  • Study Design: These are typically single-dose, open-label studies.

  • Dosing and Sample Collection: Participants receive the oral tablet and the IV microtracer infusion. Blood and excreta (urine and feces) are collected over a period of time to measure the concentrations of both the labeled and unlabeled drug and their metabolites.

  • Bioanalysis: Plasma concentrations of the unlabeled drug are measured by LC-MS/MS, while the radiolabeled drug is quantified using accelerator mass spectrometry (AMS), a highly sensitive technique for detecting rare isotopes.

  • Food Effect Studies: To assess the impact of food on absorption, randomized crossover studies are conducted where subjects receive the drug on separate occasions under fed (typically a high-fat meal) and fasted conditions.[13]

  • Drug-Drug Interaction Studies: These studies evaluate the effect of co-administering other drugs, such as acid-reducing agents or inhibitors/inducers of drug transporters like P-gp, on the pharmacokinetics of the EGFR TKI.

Visualizing Key Pathways and Processes

To better illustrate the biological context and experimental procedures, the following diagrams are provided.

EGFR_Signaling_Pathway EGFR Signaling Pathway and TKI Inhibition Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR STAT STAT Pathway Dimerization->STAT TKIs EGFR TKIs TKIs->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT->Proliferation

Caption: EGFR signaling pathway and the mechanism of TKI inhibition.

Oral_Bioavailability_Workflow Experimental Workflow for In Vivo Oral Bioavailability Assessment cluster_preclinical Animal Model cluster_analysis Analysis Dosing_PO Oral Dosing (PO) (Gavage) Blood_Sampling Serial Blood Sampling Dosing_PO->Blood_Sampling Dosing_IV Intravenous Dosing (IV) (Injection) Dosing_IV->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis (Drug Quantification) Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC) LC_MS_MS->PK_Analysis Bioavailability_Calc Calculate Absolute Bioavailability (F%) PK_Analysis->Bioavailability_Calc

Caption: A typical experimental workflow for assessing oral bioavailability in vivo.

References

PKI-166 Hydrochloride: A High-Fidelity Gatekeeper Against EGFR with Pronounced Selectivity Over Serine/Threonine Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount. PKI-166 hydrochloride emerges as a potent and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, demonstrating a remarkable lack of activity against a panel of serine/threonine kinases. This guide provides a comparative analysis of PKI-166's selectivity, supported by experimental data and detailed protocols, to inform its application in targeted cancer therapy research.

This compound is a pyrrolo-pyrimidine derivative that has been instrumental in elucidating the role of EGFR signaling in cancer cell proliferation, survival, and angiogenesis. Its efficacy is rooted in its high affinity for the ATP-binding pocket of EGFR, leading to the inhibition of its autophosphorylation and downstream signaling cascades. A critical aspect of its utility as a research tool and potential therapeutic agent is its selectivity profile, particularly its minimal interaction with the broad family of serine/threonine kinases, which are central to numerous cellular processes.

Comparative Analysis of Kinase Inhibition

The selectivity of PKI-166 is highlighted by a stark contrast in its inhibitory concentration (IC50) against EGFR compared to various serine/threonine and other tyrosine kinases. The data, primarily from the foundational study by Bruns et al. (2000), underscores its targeted mechanism of action.

Kinase TargetKinase FamilyThis compound IC50 (µM)Reference
EGFR Tyrosine Kinase 0.0007
c-AblTyrosine Kinase0.028
c-SrcTyrosine Kinase0.103
VEGFR2/KDRTyrosine Kinase0.327
FLT1Tyrosine Kinase0.962
c-KitTyrosine Kinase2.21
FLKTyrosine Kinase>1
c-MetTyrosine Kinase>1
TekTyrosine Kinase>1
Cdc2/cyclin B Serine/Threonine Kinase 78
PKCα Serine/Threonine Kinase >100

As evidenced in the table, this compound inhibits EGFR with a nanomolar potency (IC50 = 0.7 nM). In stark contrast, its inhibitory activity against the serine/threonine kinases PKCα and Cdc2/cyclin B is in the high micromolar range (IC50 >100 µM and 78 µM, respectively), demonstrating a selectivity of over 100,000-fold for EGFR over PKCα and over 111,000-fold for EGFR over Cdc2/cyclin B. While showing some activity against other tyrosine kinases like c-Abl and c-Src, the potency is significantly lower than for EGFR, further defining its selectivity profile.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for establishing the potency and selectivity of compounds like PKI-166. The following is a generalized protocol based on standard in vitro kinase assays used to generate the comparative data.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified protein kinases.

Materials:

  • Purified recombinant kinase enzymes (e.g., EGFR, PKCα, Cdc2/cyclin B)

  • Specific peptide or protein substrates for each kinase

  • This compound stock solution (in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

  • [γ-³³P]ATP (radiolabeled) or non-radiolabeled ATP for alternative detection methods

  • 96-well filter plates or other appropriate assay plates

  • Phosphoric acid wash solution

  • Scintillation counter or appropriate detection instrument (e.g., luminometer, fluorescence reader)

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific substrate for the kinase being tested, and the diluted this compound or a vehicle control (DMSO).

  • Enzyme Addition: Add the purified kinase enzyme to each well to initiate the pre-incubation. Allow the inhibitor to interact with the enzyme for a defined period (e.g., 10-20 minutes) at room temperature.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP to a final concentration typically at or near the Km for each specific kinase (e.g., 10 µM).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.

  • Substrate Capture and Washing: For radiometric assays, spot the reaction mixture onto filter paper or into a filter plate that captures the phosphorylated substrate. Wash the filters extensively with a phosphoric acid solution to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter. For non-radiometric assays, the detection method will vary based on the assay format (e.g., luminescence for ADP-Glo, fluorescence for TR-FRET).

  • Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Context

To visualize the central role of EGFR and the distinction from serine/threonine kinase pathways, the following diagram illustrates the EGFR signaling cascade. PKI-166 acts at the initial step of this pathway by inhibiting the EGFR kinase domain, thereby preventing the downstream activation of numerous signaling molecules, including serine/threonine kinases like Akt and ERK.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR (Tyrosine Kinase) Ligand (EGF)->EGFR Binds Grb2/SOS Grb2/SOS EGFR->Grb2/SOS Activates PI3K PI3K EGFR->PI3K PLCγ PLCγ EGFR->PLCγ Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK (Ser/Thr Kinase) Raf->MEK ERK ERK (Ser/Thr Kinase) MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 (Ser/Thr Kinase) PIP3->PDK1 Akt Akt (Ser/Thr Kinase) PDK1->Akt Survival Survival Akt->Survival IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG PKC PKC (Ser/Thr Kinase) DAG->PKC PKI-166 PKI-166 Hydrochloride PKI-166->EGFR Inhibits

Caption: EGFR signaling pathway and the point of inhibition by PKI-166.

Experimental Workflow for Selectivity Profiling

The process of confirming the selectivity of a kinase inhibitor like PKI-166 involves a systematic workflow to compare its activity against a broad panel of kinases.

Kinase_Selectivity_Workflow cluster_workflow Kinase Inhibitor Selectivity Profiling Workflow Compound_Preparation Prepare Serial Dilutions of This compound Primary_Screen Primary Screen: Single High Concentration (e.g., 10 µM) against a Broad Kinase Panel Compound_Preparation->Primary_Screen Hit_Identification Identify 'Hits': Kinases with significant inhibition (e.g., >50% inhibition) Primary_Screen->Hit_Identification IC50_Determination IC50 Determination: Generate dose-response curves for primary target and identified 'hits' Hit_Identification->IC50_Determination Data_Analysis Data Analysis: Calculate IC50 values and determine selectivity ratios IC50_Determination->Data_Analysis Selectivity_Confirmation Confirmation of Selectivity Profile Data_Analysis->Selectivity_Confirmation

Caption: Workflow for determining kinase inhibitor selectivity.

Safety Operating Guide

Safe Disposal of PKI-166 Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including a detailed operational plan for the proper disposal of PKI-166 hydrochloride, a potent EGFR kinase inhibitor.

I. Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueCitations
Molecular Weight 366.84 g/mol [1]
Molecular Formula C₂₀H₁₈N₄O·HCl[1]
Appearance White to beige powder
Purity ≥98% (HPLC)[1][2]
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol.[1]
Storage Temperature 2-8°C
CAS Number 2230253-82-2[1][2]

II. Safety and Handling Precautions

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and requires careful handling to minimize exposure.[3]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[4]

  • Skin and Body Protection: A complete suit protecting against chemicals or a standard laboratory coat should be worn.[5]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5]

Hazard Statements:

  • H301: Toxic if swallowed.

Precautionary Statements:

  • P264: Wash face, hands and any exposed skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound. This procedure is based on general guidelines for the disposal of hazardous chemical waste and should be performed in accordance with all applicable local, state, and federal regulations.

Experimental Protocol: Disposal of this compound

  • Waste Segregation and Collection:

    • Solid Waste: Collect all solid waste contaminated with this compound, including unused or expired product, contaminated personal protective equipment (gloves, etc.), weighing papers, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.[6] The container must be compatible with the chemical.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[6] Do not mix with other incompatible chemical waste streams.[7]

  • Container Management:

    • Ensure the hazardous waste container is kept tightly closed except when adding waste.[5]

    • Label the container with "Hazardous Waste" and a detailed description of the contents, including "this compound waste" and any solvents or other chemicals present in the mixture.[7]

  • Spill Management:

    • In the event of a spill, evacuate the area and restrict access.[6]

    • Wearing appropriate PPE, cover solid spills with a damp paper towel to avoid generating dust.[6]

    • Carefully clean up the spill using absorbent materials for liquids or by gently sweeping up solids.[5]

    • Collect all cleanup materials in the designated hazardous waste container.[6]

    • Decontaminate the spill area with a suitable laboratory detergent and water.[6]

  • Final Disposal:

    • Store the sealed and labeled hazardous waste container in a secure, designated area away from incompatible materials.[4]

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash. [7]

IV. Disposal Workflow and Signaling Pathway

The following diagrams illustrate the logical workflow for the proper disposal of this compound and its mechanism of action as an EGFR kinase inhibitor.

Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_cleanup Spill Management (If Applicable) cluster_disposal Final Disposal A Don Appropriate PPE B Segregate Solid and Liquid Waste A->B C Collect in Labeled Hazardous Waste Container B->C Place into F Store Container Securely C->F D Contain and Clean Spill D->C Add spill waste E Decontaminate Area D->E After cleanup G Arrange for Professional Disposal (EHS) F->G Hand off to Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling EGFR EGFR Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Activates Proliferation Tumor Growth, Angiogenesis, Metastasis Downstream->Proliferation Promotes PKI166 This compound PKI166->EGFR Inhibits (IC50 = 0.7 nM)

References

Safeguarding Your Research: A Comprehensive Guide to Handling PKI-166 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like PKI-166 hydrochloride. This potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor requires careful handling to minimize exposure and ensure the integrity of your research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your laboratory.

Immediate Safety and Handling Precautions

This compound is classified as acutely toxic if swallowed. Therefore, stringent adherence to safety protocols is crucial. All handling of this compound, particularly in its solid, powdered form, should be conducted in a designated area, such as a certified chemical fume hood, to prevent inhalation and systemic exposure.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment regimen is the final and most critical barrier against exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves (minimum 5-mil thickness).[1]Prevents direct skin contact. Nitrile offers good resistance to a range of chemicals.[2] Double-gloving provides an extra layer of protection against potential tears or punctures.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles of the compound.
Body Protection A long-sleeved, impermeable laboratory coat that closes in the front.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a chemical fume hood.Minimizes the risk of inhaling the powdered compound.
Engineering Controls
ControlSpecificationRationale
Ventilation All weighing and solution preparation should be performed in a certified chemical fume hood.A fume hood provides primary containment to prevent the release of hazardous powders or aerosols into the laboratory environment.
Designated Area Establish a clearly marked designated area for handling this compound.Confines the handling of the hazardous material to a specific, controlled location, reducing the risk of cross-contamination.
Safety Equipment An eyewash station and safety shower must be readily accessible in the immediate work area.Provides immediate decontamination in case of accidental exposure.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Following a structured workflow minimizes the risk of exposure and ensures the consistency of experimental results.

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (in Chemical Fume Hood) prep_ppe->prep_area prep_materials Assemble All Necessary Materials prep_area->prep_materials handling_weigh Weigh this compound prep_materials->handling_weigh handling_dissolve Dissolve in Appropriate Solvent (e.g., DMSO) handling_weigh->handling_dissolve exp_treat Treat Cells or Prepare Solutions handling_dissolve->exp_treat cleanup_decontaminate Decontaminate Work Surfaces exp_treat->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff

Figure 1: A streamlined workflow for the safe handling of this compound.
Experimental Protocol: Cell-Based Assay

This protocol provides a general guideline for treating cancer cell lines with this compound to assess its effect on cell viability.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Appropriate cancer cell line (e.g., pancreatic, non-small cell lung)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment:

    • Remove the existing medium from the wells.

    • Add the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

    • Read the absorbance or fluorescence using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Collect unused this compound powder, contaminated weighing paper, and other solid materials in a clearly labeled, sealed hazardous waste container designated for "Toxic Chemical Waste."
Liquid Waste Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not pour down the drain.
Contaminated Disposables Place all contaminated gloves, pipette tips, and other disposable items in a designated, sealed hazardous waste bag or container labeled "Contaminated Lab Waste."
Empty Containers Triple-rinse the empty this compound container with a suitable solvent (e.g., ethanol). Collect the rinsate as hazardous liquid waste. After triple-rinsing and air-drying in a fume hood, the container can be disposed of in the regular laboratory glass or plastic recycling after defacing the original label.

Understanding the Mechanism: The EGFR Signaling Pathway

PKI-166 is a potent inhibitor of the EGFR tyrosine kinase.[3] Understanding the EGFR signaling pathway is crucial for interpreting experimental results and designing further studies. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation PKI166 PKI-166 PKI166->EGFR

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of PKI-166.

By adhering to these stringent safety and handling protocols, researchers can confidently work with this compound, ensuring personal safety and the integrity of their valuable research. This commitment to a culture of safety is the cornerstone of scientific advancement.

References

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